2-(Hexyloxy)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYXVHAMZJRKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579887 | |
| Record name | 2-(Hexyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52464-50-3 | |
| Record name | 2-(Hexyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-(hexyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(hexyloxy)aniline is an aromatic organic compound that belongs to the aniline and alkoxybenzene families. Its structure, featuring a hexyloxy group ortho to an amino group on a benzene ring, makes it a valuable intermediate in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, and materials science. The interplay between the electron-donating amino and hexyloxy groups influences the molecule's reactivity and physical properties, making it a subject of interest for researchers. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and analytical characterization, with a focus on its potential applications in research and drug development.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. However, key physicochemical properties can be inferred from its structure and comparison with its isomer, 4-(hexyloxy)aniline.
| Property | This compound Value | 4-(hexyloxy)aniline Value | Source |
| CAS Number | 52464-50-3 | 39905-57-2 | [1] |
| Molecular Formula | C₁₂H₁₉NO | C₁₂H₁₉NO | [1] |
| Molecular Weight | 193.29 g/mol | 193.29 g/mol | [1] |
| Melting Point | Data not available | 43-45 °C | |
| Boiling Point | Data not available | 155-158 °C at 5 mmHg | |
| Solubility | Data not available | Insoluble in water | Inferred |
| Appearance | Data not available | White to brown solid |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both anilines and alkoxybenzenes. The amino group is a primary site for reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by both the amino and hexyloxy groups, making it susceptible to electrophilic substitution, primarily at the para and ortho positions relative to the activating groups.
Synthesis of this compound
The most common method for the synthesis of this compound is the Williamson ether synthesis. This can be achieved through two primary routes:
-
From 2-Nitrophenol: 2-Nitrophenol is first deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a hexyl halide (e.g., 1-bromohexane). The resulting 2-(hexyloxy)nitrobenzene is subsequently reduced to this compound.
-
From 2-Substituted Anilines: Alternatively, 2-chloroaniline or 2-nitroaniline can be reacted with a hexyl halide in the presence of a base. If starting with 2-nitroaniline, a subsequent reduction of the nitro group is necessary.
The following diagram illustrates the synthetic workflow for this compound starting from 2-nitrophenol.
Key Reactions of this compound
The amino group of this compound allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.
| Reaction Type | Reagents | Product Type | Significance |
| Acylation | Acyl chlorides, Anhydrides | Amides | Protection of the amino group, synthesis of bioactive amides. |
| Alkylation | Alkyl halides | Secondary/Tertiary amines | Modification of electronic and steric properties. |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt | Intermediate for azo dyes, Sandmeyer reactions, and other transformations. |
| Electrophilic Sub. | Halogens, Nitrating agents, etc. | Substituted 2-(hexyloxy)anilines | Functionalization of the aromatic ring. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
2-Nitrophenol
-
1-Bromohexane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Synthesis of 2-(hexyloxy)nitrobenzene
-
To a stirred solution of 2-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add 1-bromohexane (1.2 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(hexyloxy)nitrobenzene.
Step 2: Reduction to this compound
-
Dissolve 2-(hexyloxy)nitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 6.5-7.5 ppm. The protons of the hexyloxy group will appear as a triplet for the terminal methyl group around δ 0.9 ppm, multiplets for the methylene groups between δ 1.3-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom around δ 3.9-4.1 ppm. The protons of the amino group will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the hexyloxy chain.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.
-
N-H bending: A band around 1600-1650 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 193.29.
Biological Activity and Toxicological Profile
Specific studies on the biological activity and toxicology of this compound are limited. However, the toxicological profile of aniline and its derivatives is well-documented. Aniline is known to be toxic and can cause methemoglobinemia. Therefore, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.
The introduction of an alkoxy group can modulate the biological activity of aniline derivatives. Depending on the overall structure of the molecule, alkoxy-substituted anilines can exhibit a range of biological activities, and they are often used as scaffolds in the design of new therapeutic agents. Further research is needed to fully elucidate the specific biological effects of this compound.
Conclusion
References
An In-Depth Technical Guide to the Synthesis of 2-(hexyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 2-(hexyloxy)aniline, a valuable intermediate in organic synthesis and drug discovery. The document outlines key methodologies, including the Williamson ether synthesis and nucleophilic aromatic substitution, offering detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two robust and well-established chemical transformations: the Williamson ether synthesis and nucleophilic aromatic substitution. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Williamson Ether Synthesis from 2-Nitrophenol
This two-step approach is a common and effective method for the preparation of this compound. It involves the O-alkylation of 2-nitrophenol with a hexyl halide, followed by the reduction of the nitro group to an amine. The presence of the electron-withdrawing nitro group in the ortho position can facilitate the initial etherification step.
Logical Workflow for Williamson Ether Synthesis from 2-Nitrophenol
Caption: Workflow of the two-step synthesis of this compound from 2-nitrophenol.
Experimental Protocol: O-Alkylation of 2-Nitrophenol
A mixture of 2-nitrophenol (0.2 mol), 1-bromohexane (0.22 mol), and anhydrous potassium carbonate (0.2 mol) in 200 mL of dry acetone is refluxed for 72 hours.[1] After cooling, the acetone is distilled off, and 200 mL of water is added to the residue. The product is extracted with benzene (2 x 100 mL). The combined organic extracts are washed with 10% sodium hydroxide (3 x 100 mL), and the solvent is removed by distillation. The resulting crude 2-(hexyloxy)nitrobenzene is purified by vacuum distillation.
Experimental Protocol: Reduction of 2-(hexyloxy)nitrobenzene
The 2-(hexyloxy)nitrobenzene is dissolved in ethanol, and a catalytic amount of Palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation with H₂ gas until the reaction is complete, as monitored by thin-layer chromatography.[2] The catalyst is then filtered off, and the solvent is evaporated under reduced pressure to yield this compound.
Nucleophilic Aromatic Substitution
This pathway offers a more direct route to this compound by reacting a substituted aniline with a hexyl-containing nucleophile. A common starting material for this method is 2-chloroaniline.
Logical Workflow for Nucleophilic Aromatic Substitution
Caption: Synthesis of this compound via nucleophilic aromatic substitution.
Experimental Protocol: From 2-Chloroaniline and Hexanol
2-Chloroaniline is reacted with hexanol in the presence of a suitable base and solvent under thermal conditions.[2] The specific reaction conditions, such as the choice of base (e.g., sodium hydride, potassium carbonate), solvent (e.g., DMF, DMSO), temperature, and reaction time, are critical for achieving a good yield and need to be optimized. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or distillation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Synthesis Pathway | Starting Materials | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| 2-(hexyloxy)nitrobenzene | Williamson Ether Synthesis | 2-Nitrophenol, 1-Bromohexane | 85-90% (for analogous butyl ether, scaled up)[1] | - | - |
| This compound | Williamson Ether Synthesis & Reduction | 2-(hexyloxy)nitrobenzene | - | 43-45 | 155-158 / 5 |
| This compound | Nucleophilic Aromatic Substitution | 2-Chloroaniline, Hexanol | - | 43-45 | 155-158 / 5 |
Note: Yields for the direct synthesis of this compound were not explicitly found in the provided search results and are indicated as "-". The yield for the nitrobenzene intermediate is based on a similar compound from the literature.
Characterization Data
The identity and purity of this compound are confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits characteristic signals for the aromatic protons in the range of δ 6.5–7.2 ppm.[2] The protons of the hexyloxy group appear between δ 3.8–4.0 ppm, with the terminal methyl group showing a triplet around δ 0.9 ppm.[2]
-
Molecular Formula: C₁₂H₁₉NO[3]
-
Molecular Weight: 193.29 g/mol [3]
This guide provides a foundational understanding of the synthesis of this compound. For successful implementation, it is recommended that researchers consult the cited literature for more detailed experimental nuances and safety precautions.
References
Williamson ether synthesis protocol for alkoxy anilines.
An In-depth Technical Guide to the Williamson Ether Synthesis of Alkoxy Anilines
Introduction
Alkoxy anilines are crucial structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and functional organic materials. The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether linkage. This guide provides a detailed technical overview of the application of this reaction for the synthesis of alkoxy anilines, tailored for researchers, scientists, and professionals in drug development. The protocol involves the O-alkylation of an aminophenol, where a deprotonated hydroxyl group (phenoxide) acts as a nucleophile to displace a leaving group from an alkylating agent in an SN2 reaction.
A significant challenge in the synthesis of alkoxy anilines from aminophenols is the potential for competing N-alkylation. The amino group can also act as a nucleophile, leading to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. Therefore, strategies for selective O-alkylation are critical and will be discussed herein.
Core Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by deprotonating the hydroxyl group of an aminophenol with a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide or sulfonate ester, displacing the leaving group in a single, concerted step.
References
An In-depth Technical Guide to 2-(Hexyloxy)aniline
CAS Number: 52464-50-3
This technical guide provides a comprehensive overview of 2-(hexyloxy)aniline, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its synthesis, properties, and potential applications.
Chemical and Physical Properties
This compound is an aromatic amine characterized by a hexyloxy substituent at the ortho position of the aniline ring. This structural feature imparts specific physicochemical properties that are advantageous in various synthetic applications.
| Property | Value | Reference |
| CAS Number | 52464-50-3 | [1] |
| Molecular Formula | C₁₂H₁₉NO | |
| Molecular Weight | 193.29 g/mol | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | The hexyloxy group modifies the molecule's solubility. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The most common methods involve the formation of an ether linkage followed by the introduction or modification of the amino group.
Experimental Protocols
1. Williamson Ether Synthesis followed by Reduction of a Nitro Group
This is a widely used two-step method for preparing this compound.
-
Step 1: Synthesis of 2-(hexyloxy)nitrobenzene This step involves the reaction of 2-nitrophenol with a hexyl halide (e.g., hexyl bromide) in the presence of a base. The base deprotonates the hydroxyl group of 2-nitrophenol to form a phenoxide, which then acts as a nucleophile, attacking the hexyl halide in an Sₙ2 reaction to form the ether.
-
Reagents and Equipment:
-
2-Nitrophenol
-
Hexyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-nitrophenol and potassium carbonate in acetone.
-
Add hexyl bromide to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(hexyloxy)nitrobenzene.
-
The crude product can be purified by column chromatography.
-
-
-
Step 2: Reduction of 2-(hexyloxy)nitrobenzene to this compound The nitro group of 2-(hexyloxy)nitrobenzene is reduced to an amino group to yield the final product. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Reagents and Equipment:
-
2-(Hexyloxy)nitrobenzene
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-(hexyloxy)nitrobenzene in methanol or ethanol in a reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
-
The product can be further purified by distillation under reduced pressure or column chromatography if necessary.
-
-
2. Nucleophilic Aromatic Substitution
An alternative approach involves the direct reaction of a substituted aniline precursor with a hexylating agent.
-
Method A: From 2-Chloroaniline This method involves the nucleophilic substitution of the chlorine atom in 2-chloroaniline with hexanol in the presence of a base under thermal conditions.[1]
-
Method B: From 2-Nitroaniline Similar to the Williamson ether synthesis, this route starts with the reaction of 2-nitroaniline with hexyl bromide under basic conditions, followed by the reduction of the nitro group.[1]
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis for the construction of more complex molecular architectures.[1] The presence of both an amino group and a lipophilic hexyloxy chain makes it a useful intermediate for the synthesis of various compounds with potential biological activity.
Aniline and its derivatives are known to be key scaffolds in many drug candidates due to their ability to interact with biological targets. However, the aniline moiety can also be associated with metabolic instability and toxicity. Therefore, understanding the role of aniline derivatives in biological pathways is crucial for drug design and development.
Derivatives of this compound can be utilized in the synthesis of heterocyclic compounds such as quinoxalines, which have been investigated for their antibacterial properties.[1]
Representative Signaling Pathway
While a specific signaling pathway for this compound is not well-documented in the available literature, the PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer cells that has been shown to be modulated by other novel aniline derivatives. For instance, a tryptamine-derived aniline alkaloid has been found to promote apoptosis in non-small cell lung cancer cells by activating this pathway.[2] This pathway is presented here as a representative example of how an aniline derivative could exert its biological effect.
Caption: Representative PI3K/AKT/mTOR signaling pathway.
Experimental and Synthetic Workflows
The general workflow for the synthesis of this compound and its subsequent use as a building block for more complex molecules is outlined below.
References
Technical Guide: Physicochemical and Spectral Properties of 2-(Hexyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hexyloxy)aniline is an aromatic organic compound featuring a hexyloxy substituent at the ortho position of an aniline ring. This molecule serves as a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, liquid crystals, and novel polymeric materials. The presence of both an amino group and a lipophilic hexyl chain imparts unique solubility and reactivity characteristics, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of the physical, spectral, and analytical methodologies associated with this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, purification, and application in various synthetic protocols.
| Property | Value | Reference |
| CAS Number | 52464-50-3 | [1] |
| Molecular Formula | C₁₂H₁₉NO | [1] |
| Molecular Weight | 193.29 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not explicitly available for the 2-isomer. For the 4-isomer: 155-158 °C at 5 mmHg. | [2] |
| Melting Point | Not explicitly available for the 2-isomer. For the 4-isomer: 43-45 °C. | [2][3] |
| Solubility | Expected to be soluble in common organic solvents. |
Spectral Data
The structural elucidation of this compound relies heavily on spectroscopic techniques. The following tables summarize the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is instrumental in confirming the substitution pattern and the integrity of the hexyloxy chain.
| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~6.5 - 7.2 | Multiplet | 4H | Ar-H |
| Methylene (α to ether) | ~3.8 - 4.0 | Triplet | 2H | -OCH₂- |
| Methylene Chain | ~1.2 - 1.8 | Multiplet | 8H | -(CH₂)₄- |
| Terminal Methyl | ~0.9 | Triplet | 3H | -CH₃ |
Note: The chemical shifts are typical ranges and can vary based on the solvent and instrument used. The data for the aromatic protons are based on general expectations for a 1,2-disubstituted benzene ring.[1]
¹³C NMR provides insight into the carbon framework of the molecule.
| Carbon (¹³C) NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~110 - 150 | Ar-C |
| Methylene (α to ether) | ~68 | -OCH₂- |
| Methylene Chain | ~22 - 32 | -(CH₂)₄- |
| Terminal Methyl | ~14 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~3050 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Strong | Aliphatic C-H stretch |
| ~1620 | Medium | N-H bend |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl C-O stretch (ether) |
| ~1100 | Strong | Aliphatic C-O stretch (ether) |
Note: These are characteristic absorption bands for aromatic amines and ethers.[4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
| Technique | Observation | Assignment |
| ESI-HRMS | m/z for [M+H]⁺ | C₁₂H₂₀NO⁺ |
Note: The exact mass would be calculated and compared to the observed mass to confirm the elemental composition.[1]
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of this compound.
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of this compound from 2-aminophenol and 1-bromohexane.
Materials:
-
2-Aminophenol
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values and spin-spin coupling patterns.
-
Assign the peaks in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by performing additional experiments like DEPT.
Infrared (IR) Spectroscopy:
-
Prepare a sample for analysis. If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.
-
Place the sample in an FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This comprehensive guide provides essential information for researchers working with this compound, from its fundamental properties to detailed experimental procedures and analytical workflows. The data and protocols herein should facilitate its effective use in various research and development endeavors.
References
2-(hexyloxy)aniline molecular weight and chemical formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(hexyloxy)aniline, along with a detailed experimental workflow for its synthesis. This compound serves as a valuable intermediate in organic synthesis and holds potential for applications in materials science and drug discovery.
Core Chemical Data
The fundamental properties of this compound are summarized below, providing a ready reference for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 193.28 g/mol | [1] |
| Chemical Formula | C₁₂H₁₉NO | [1] |
| CAS Number | 52464-50-3 | [1] |
Synthesis of this compound
The synthesis of this compound is commonly achieved through a multi-step process involving the Williamson ether synthesis followed by the reduction of a nitro group. This method offers a reliable route to obtain the target compound from commercially available starting materials.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Experimental Protocols
Synthesis of 2-(Hexyloxy)nitrobenzene (Williamson Ether Synthesis)
-
Deprotonation of 2-Nitrophenol: 2-Nitrophenol is dissolved in a suitable aprotic polar solvent, such as acetone or DMF. An excess of a base, typically potassium carbonate, is added to the solution. The mixture is stirred at room temperature to facilitate the deprotonation of the hydroxyl group, forming the potassium salt of 2-nitrophenol (potassium 2-nitrophenoxide).
-
Nucleophilic Substitution: A hexyl halide, such as hexyl bromide, is added to the reaction mixture. The mixture is then heated to reflux to promote the Sₙ2 reaction between the phenoxide and the hexyl halide. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product, 2-(hexyloxy)nitrobenzene, can be purified by column chromatography on silica gel.
Reduction of 2-(Hexyloxy)nitrobenzene
-
Catalytic Hydrogenation: The purified 2-(hexyloxy)nitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation Reaction: The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reduction of the nitro group to an amine is usually exothermic. The reaction is monitored by TLC until the starting material is completely consumed.
-
Isolation of the Final Product: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate by rotary evaporation to yield the final product, this compound. Further purification, if necessary, can be achieved by column chromatography or distillation under reduced pressure.
Analytical Characterization
The structural confirmation and purity assessment of this compound are crucial. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the hexyloxy chain, and the amine protons. Similarly, the ¹³C NMR spectrum will display distinct peaks corresponding to the different carbon atoms in the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC method, likely utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid for improved peak shape), would be a suitable approach.
Applications in Research and Development
This compound is a versatile building block in organic synthesis. The presence of both an amino group and a hexyloxy substituent allows for a variety of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation, while the hexyloxy group imparts increased solubility in organic solvents and can influence the steric and electronic properties of the final molecule.
In the field of drug development, aniline derivatives are of significant interest. For instance, 2-substituted anilines have been investigated as scaffolds for the development of potent enzyme inhibitors. The specific biological activities of this compound are an area for further investigation.
In materials science, aniline derivatives are precursors for the synthesis of polyanilines, which are conducting polymers with applications in electronics and sensors. The hexyloxy group can enhance the processability of these polymers by improving their solubility.
References
An In-depth Technical Guide to the Solubility of 2-(hexyloxy)aniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid dissolving in a liquid, solubility is typically expressed as the concentration of the solute in a saturated solution at a specific temperature.[2][3] Several factors influence solubility, including the chemical structures of the solute and solvent, temperature, and pressure.[3] The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Aniline, the parent compound of 2-(hexyloxy)aniline, is only slightly soluble in water due to the hydrophobic nature of its benzene ring, but it exhibits good solubility in many organic solvents.[4][5] The introduction of a hexyloxy group, a non-polar alkyl chain, is a common strategy to further enhance the solubility of aniline derivatives in organic solvents.[1] This is crucial for their processing and application in areas like the synthesis of polymers for light-emitting diodes and solar cells.[1]
Expected Solubility Profile of this compound
Based on its molecular structure, which combines a polar aniline head with a non-polar hexyloxy tail, this compound is expected to exhibit good solubility in a range of common organic solvents. The following table summarizes the anticipated qualitative solubility.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can form hydrogen bonds with the amine group of this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can interact with the polar amine group. |
| Esters | Ethyl Acetate, Butyl Acetate | High | The ester group provides polarity for interaction with the amine group. |
| Ethers | Diethyl Ether, Tetrahydrofuran | Moderate to High | Ethers are less polar than alcohols and ketones but can still solvate the molecule. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic ring of the solvents can interact with the benzene ring of this compound via π-π stacking. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents have high dielectric constants and are excellent solvents for a wide variety of organic molecules. |
| Non-polar Hydrocarbons | Hexane, Cyclohexane | Moderate | The hexyloxy chain will promote solubility in non-polar solvents. |
| Water | Low | The large non-polar hexyloxy group and the benzene ring will significantly limit solubility in water. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods must be employed. The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted technique.[6][7][8] Gravimetric analysis can be used to quantify the amount of dissolved solute.[2][3][9]
Key Experimental Method: Isothermal Shake-Flask Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials or flasks with secure caps
-
Oven
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.
-
Sampling: Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution using a syringe filter into a pre-weighed container to remove any remaining solid particles.
-
Quantification (Gravimetric Method):
-
Weigh the container with the filtered saturated solution.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solute until a constant weight of the dried solute is achieved.[2]
-
The weight of the dissolved solute and the weight of the solvent can then be determined by subtraction.
-
-
Calculation: The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.
Diagram of the Experimental Workflow for Solubility Determination:
Caption: A flowchart illustrating the key steps in determining the solubility of a solid in a liquid using the isothermal saturation method.
Logical Relationship in Solubility Studies
The determination and application of solubility data follow a logical progression, particularly in the context of drug development and material science.
Diagram of the Logical Flow in Solubility Research:
Caption: A diagram showing the iterative process of solubility determination and its application in a research and development setting.
This guide provides a foundational understanding of the solubility of this compound and the methodologies to quantify it. For researchers and professionals, obtaining precise solubility data through these experimental protocols is a critical step in the successful application of this versatile compound.
References
- 1. This compound | 52464-50-3 | Benchchem [benchchem.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Hexyloxy)aniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis, characterization, and derivatization of 2-(hexyloxy)aniline. This compound serves as a crucial intermediate in the development of complex molecular frameworks for materials science, polymer chemistry, and pharmaceutical research.[1] The presence of a reactive amino group and a lipophilic hexyloxy side chain makes it a versatile building block for creating a diverse range of functional molecules.
Synthesis of this compound
The most established and common route for synthesizing this compound is a two-step process that begins with 2-nitrophenol. This pathway involves a Williamson ether synthesis followed by the reduction of the nitro group.[1] Alternative methods include the nucleophilic substitution reaction between 2-chloroaniline and hexanol.[1]
Primary Synthetic Pathway: Williamson Ether Synthesis and Nitro Reduction
This reliable method consists of two key transformations:
-
O-Alkylation : 2-nitrophenol is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then reacts with an n-hexyl halide (e.g., hexyl bromide) via an SN2 reaction to yield 2-(hexyloxy)nitrobenzene.[1][2][3]
-
Nitro Group Reduction : The intermediate, 2-(hexyloxy)nitrobenzene, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂). Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a common and efficient method for this step.[1]
Detailed Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 2-(Hexyloxy)nitrobenzene
-
To a stirred solution of 2-nitrophenol (1 equiv.) in acetone, add anhydrous potassium carbonate (1.5 equiv.).
-
Add n-hexyl bromide (1.2 equiv.) to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(hexyloxy)nitrobenzene.
Part B: Synthesis of this compound
-
Dissolve 2-(hexyloxy)nitrobenzene (1 equiv.) in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature until the reaction is complete (monitored by TLC or disappearance of the yellow color).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by chromatography if necessary.
Synthesis of this compound Derivatives
The amino group of this compound is a versatile functional handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of imines (Schiff bases).[1] These derivatizations allow for the construction of more complex molecules with tailored properties.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Dissolve this compound (1 equiv.) in absolute ethanol in a round-bottom flask.
-
Add a substituted aromatic aldehyde (1 equiv.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours. Monitor the reaction's progress via TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base derivative.
Characterization of this compound and Derivatives
Comprehensive characterization is essential to confirm the structure, identity, and purity of the synthesized compounds. This is typically achieved through a combination of spectroscopic techniques.
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic data for the parent compound, this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52464-50-3 | [1] |
| Molecular Formula | C₁₂H₁₉NO | [4] |
| Molecular Weight | 193.29 g/mol | [1][4] |
| Appearance | Liquid or low-melting solid | [5] |
Table 2: Representative ¹H NMR Spectroscopic Data (CDCl₃)
| Protons | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 – 7.2 | Multiplet | 4H |
| -NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H |
| -OCH₂- | 3.8 – 4.0 | Triplet | 2H |
| -OCH₂CH₂ - | 1.7 – 1.9 | Multiplet | 2H |
| -(CH₂)₃- | 1.3 – 1.5 | Multiplet | 6H |
| -CH₃ | ~0.9 | Triplet | 3H |
| Note: Data is representative and may vary based on solvent and instrument.[1] |
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Two bands, characteristic of primary amines[6] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H vibrations |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Aliphatic C-H vibrations of the hexyl group |
| N-H Bend | 1580 - 1650 | Bending vibration of the primary amine[6] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene ring stretching |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Aryl-O-C stretch |
| Note: Based on typical values for substituted anilines and aryl ethers.[6][7] |
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [M]⁺ | 193.29 | Molecular ion peak corresponding to the exact mass |
| [M-C₆H₁₃]⁺ | 108.06 | Fragment corresponding to the loss of the hexyl radical |
| Note: Fragmentation patterns may vary depending on the ionization technique used. |
References
- 1. This compound | 52464-50-3 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. wikieducator.org [wikieducator.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-(hexyloxy)aniline from 2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(hexyloxy)aniline, a valuable intermediate in organic synthesis, starting from 2-nitrophenol. The primary and most established synthetic route involves a two-step process: the Williamson ether synthesis to form the intermediate 2-(hexyloxy)nitrobenzene, followed by the reduction of the nitro group to yield the final aniline product.[1] This guide details the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction workflow.
Synthetic Pathway Overview
The conversion of 2-nitrophenol to this compound is efficiently achieved through a sequential two-step synthesis. The first step is a nucleophilic substitution reaction, specifically the Williamson ether synthesis, where the hydroxyl group of 2-nitrophenol is alkylated using a hexyl halide. The electron-withdrawing nitro group on the aromatic ring facilitates this etherification.[1] The subsequent step involves the reduction of the nitro group of the resulting 2-(hexyloxy)nitrobenzene to an amino group, yielding this compound.[1]
Caption: Overall synthetic workflow from 2-nitrophenol to this compound.
Experimental Protocols
Step 1: Synthesis of 2-(hexyloxy)nitrobenzene via Williamson Ether Synthesis
This procedure outlines the formation of the ether linkage by reacting 2-nitrophenol with hexyl bromide in the presence of a base.
Materials:
-
2-Nitrophenol
-
Hexyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-nitrophenol in anhydrous acetone, add anhydrous potassium carbonate.
-
Heat the mixture to reflux.
-
To the refluxing mixture, add hexyl bromide dropwise over a period of 30 minutes.
-
Continue refluxing the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hexyloxy)nitrobenzene.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
Step 2: Synthesis of this compound via Reduction of 2-(hexyloxy)nitrobenzene
This protocol describes the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.
Materials:
-
2-(hexyloxy)nitrobenzene
-
Palladium on activated carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
Procedure:
-
Dissolve 2-(hexyloxy)nitrobenzene in ethanol or methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction (ethanol or methanol).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or distillation under reduced pressure.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | Yellow crystalline solid |
| 2-(hexyloxy)nitrobenzene | C₁₂H₁₇NO₃ | 223.27 | - |
| This compound | C₁₂H₁₉NO | 193.29 | - |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 2-(hexyloxy)nitrobenzene | Aromatic protons (~7.0-7.8 ppm), Hexyloxy protons (~4.1 ppm, t), Alkyl chain protons (~0.9-1.8 ppm) | Aromatic carbons (~114-153 ppm), O-CH₂ carbon (~69 ppm), Alkyl chain carbons (~14, 22, 25, 29, 31 ppm) |
| This compound | Aromatic protons (~6.6-6.9 ppm), NH₂ protons (broad singlet), Hexyloxy protons (~3.9 ppm, t), Alkyl chain protons (~0.9-1.9 ppm) | Aromatic carbons (~110-147 ppm), O-CH₂ carbon (~68 ppm), Alkyl chain carbons (~14, 22, 26, 29, 31 ppm) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Logical Relationships in Synthesis
The synthesis of this compound from 2-nitrophenol is a logical progression of two well-established organic reactions. The Williamson ether synthesis is a reliable method for forming aryl ethers, and the subsequent reduction of the nitro group is a common transformation to introduce an amino functionality.
Caption: Logical flow of the two-step synthesis.
Alternative Synthetic Routes
While the Williamson ether synthesis followed by nitro reduction is a common and reliable method, other synthetic strategies can also be employed to produce this compound. These include:
-
Ullmann Condensation: This method involves the copper-catalyzed coupling of 2-aminophenol with a hexyl halide. This approach avoids the need for a nitro-group reduction step.
-
Nucleophilic Aromatic Substitution (SNAr): Starting from an activated aromatic ring with a good leaving group, such as 2-fluoro-nitrobenzene or 2-chloro-nitrobenzene, reaction with sodium hexoxide would yield the 2-(hexyloxy)nitrobenzene intermediate. This is then followed by the standard reduction of the nitro group.
The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.
This technical guide provides a foundational understanding of the synthesis of this compound from 2-nitrophenol. For specific applications and process optimization, further investigation and adaptation of the provided protocols may be necessary.
References
An In-depth Technical Guide to the Health and Safety of 2-(hexyloxy)aniline
Quantitative Toxicological Data for Aniline
The following tables summarize the available quantitative health and safety data for aniline, the parent compound of 2-(hexyloxy)aniline.
Table 1: Acute Toxicity Data for Aniline
| Endpoint | Route of Exposure | Species | Value | Reference |
| LD50 | Oral | Rat | 250 mg/kg | [1][2] |
| LD50 | Dermal | Rabbit | 820 mg/kg | [2] |
| LC50 | Inhalation | Mouse | 248 ppm (4 hours) | [2] |
Table 2: Irritation and Sensitization Data for Aniline
| Endpoint | Species | Result | Classification | Reference |
| Skin Corrosion/Irritation | Rabbit | Irritant | Category 2 | |
| Serious Eye Damage/Irritation | Rabbit | Serious eye damage | Category 1 | [1][2] |
| Skin Sensitization | Guinea Pig | Sensitizer | Category 1 | [2] |
Hazard Classification and Health Effects
Aniline is classified as a hazardous substance with multiple toxic effects. The primary health concern is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, central nervous system depression, cardiovascular collapse, and death.
Table 3: GHS Hazard Classification for Aniline
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet
Summary of Health Effects:
-
Acute Effects: Exposure can cause irritation to the skin, eyes, and respiratory tract.[3] The primary systemic effect is methemoglobinemia, which impairs oxygen delivery to tissues.[3]
-
Chronic Effects: Prolonged or repeated exposure can lead to damage to the blood (hemolytic anemia), spleen, liver, and kidneys.[2] Aniline is also suspected of being a carcinogen and mutagen.
Experimental Protocols
The toxicological data presented are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the relevant guidelines.
-
OECD 401: Acute Oral Toxicity (Note: This guideline has been deleted but was used for older studies) : This test determines the median lethal dose (LD50) after a single oral administration of a substance.[1] Graded doses are given to groups of fasted rodents, and the animals are observed for up to 14 days for signs of toxicity and mortality.[1]
-
OECD 402: Acute Dermal Toxicity : This guideline assesses the toxicity of a substance following a single, 24-hour dermal application.[4][5] The substance is applied to a shaved area of the skin (approx. 10% of the body surface) of animals, typically rats or rabbits.[4][5] Observations for toxicity and mortality are carried out for at least 14 days.[4]
-
OECD 403: Acute Inhalation Toxicity : This test determines the health hazards from short-term exposure to an airborne substance (gas, vapor, or aerosol).[2][6][7] Animals are exposed to various concentrations for a defined period, typically 4 hours, and are then observed for at least 14 days.[6][7]
-
OECD 404: Acute Dermal Irritation/Corrosion : This method evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the substance (0.5 mL of liquid or 0.5 g of solid) is applied to the shaved skin of an albino rabbit for a 4-hour period.[8][9] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[8][10]
-
OECD 405: Acute Eye Irritation/Corrosion : This test assesses the potential for a substance to cause eye irritation or corrosion. A single dose of the substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[11][12] The eyes are examined at 1, 24, 48, and 72 hours for lesions of the cornea, iris, and conjunctiva.[12]
-
OECD 406: Skin Sensitization : This guideline is used to determine if a substance can cause allergic contact dermatitis.[13] The Guinea Pig Maximisation Test (GPMT) is a preferred method, involving an initial induction phase (with an adjuvant to boost the immune response) followed by a challenge phase after 10-14 days to observe for allergic skin reactions.[13][14]
Visualized Pathways and Workflows
Aniline Metabolism and Toxicity Pathway
The primary mechanism of aniline toxicity involves its metabolic activation in the liver to phenylhydroxylamine. This metabolite enters red blood cells and initiates a futile redox cycle, generating reactive oxygen species (ROS) and oxidizing hemoglobin to methemoglobin.
Caption: Metabolic activation of aniline leading to methemoglobinemia and hemolysis.
General Workflow for Chemical Safety Assessment
The process of evaluating the health and safety of a chemical substance follows a structured workflow, from initial data gathering to final risk characterization.
Caption: A generalized workflow for the assessment of chemical health and safety.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Test No. 403: Acute Inhalation Toxicity | OECD [oecd.org]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 7. eurolab.net [eurolab.net]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 11. oecd.org [oecd.org]
- 12. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Test No. 406: Skin Sensitisation | OECD [oecd.org]
A Technical Guide to 2-(Hexyloxy)aniline for Research Professionals
For researchers, scientists, and drug development professionals, 2-(hexyloxy)aniline is a versatile aromatic amine with significant potential in materials science and as a building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of its commercial availability, key experimental protocols, and its role in cellular signaling pathways.
Commercial Availability of this compound
Sourcing high-purity this compound is crucial for reproducible research outcomes. Currently, Benchchem is a key commercial supplier of this chemical for research purposes. While many suppliers offer the isomeric 4-(hexyloxy)aniline, sourcing of the 2-isomer requires careful verification of the CAS number (52464-50-3). Researchers are advised to inquire directly with suppliers for detailed specifications, including purity, available quantities, and pricing, as these may vary.
| Supplier | CAS Number | Purity | Available Quantities |
| Benchchem | 52464-50-3 | Inquire | Inquire |
Synthesis and Experimental Protocols
This compound serves as a valuable intermediate in various synthetic procedures, including the development of novel polymers and liquid crystals.
General Synthesis of this compound
A common and established method for the synthesis of this compound is through a Williamson ether synthesis followed by the reduction of a nitro group.[1]
Experimental Protocol: Two-Step Synthesis of this compound [1]
Step 1: Synthesis of 2-(Hexyloxy)nitrobenzene
-
In a round-bottom flask, dissolve 2-nitrophenol in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Add a base, for example potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide.
-
To this mixture, add 1-bromohexane (hexyl bromide).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 2-(hexyloxy)nitrobenzene.
Step 2: Reduction to this compound
-
Dissolve the 2-(hexyloxy)nitrobenzene obtained in the previous step in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using SnCl₂/HCl, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield this compound.
Synthesis of Poly(this compound)
Experimental Protocol: Oxidative Polymerization of this compound (Adapted) [2]
-
Dissolve this compound in a 1 M HCl solution and cool the solution to 0–5 °C in an ice bath.
-
Prepare a pre-chilled aqueous solution of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈).
-
Add the oxidant solution dropwise to the stirred monomer solution over a period of 20-30 minutes.
-
Continue stirring the reaction mixture at 0–5 °C for several hours to allow for polymerization.
-
Collect the resulting polymer precipitate by filtration.
-
Wash the polymer with 1 M HCl until the filtrate is colorless, followed by washing with a solvent like methanol to remove any unreacted monomer and oligomers.
-
Dry the polymer under vacuum.
Synthesis of Liquid Crystals Incorporating a Hexyloxyaniline Moiety
Alkoxy-substituted anilines are frequently used in the synthesis of Schiff base liquid crystals. The following is a general procedure for the synthesis of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, which can be adapted for this compound.[3]
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal (Adapted) [3]
-
In a round-bottom flask, dissolve an equimolar amount of this compound and a suitable aromatic aldehyde (e.g., 4-(benzyloxy)benzaldehyde) in absolute ethanol.
-
Add a few drops of a catalytic acid, such as acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the formation of the Schiff base (imine) by TLC.
-
Upon completion, cool the reaction mixture to room temperature or below to induce crystallization of the product.
-
Collect the crystalline product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure liquid crystalline compound.
Signaling Pathways and Biological Relevance
While direct studies on the signaling pathways affected by this compound are limited, research on related alkoxy aniline derivatives provides insights into their potential biological activities, particularly in the context of inflammation.
Derivatives of 4-alkoxy-quinoxalines, which can be synthesized from alkoxy anilines, have been shown to exhibit anti-inflammatory effects by modulating key intracellular signaling pathways in macrophages.[4] These compounds have been found to inhibit the pro-inflammatory ERK 1/2 and JNK/c-Jun cascades while activating the anti-inflammatory PI3K/Akt pathway.[4] This suggests that this compound and its derivatives could serve as scaffolds for the development of novel anti-inflammatory agents.
Below are diagrams illustrating the general synthetic pathways and the potential signaling pathway modulation.
Caption: Williamson ether synthesis followed by reduction for this compound.
Caption: Potential modulation of inflammatory pathways by alkoxy aniline derivatives.
References
- 1. This compound | 52464-50-3 | Benchchem [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular signaling modifications involved in the anti-inflammatory effect of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Chromophore: A Technical Guide to the Discovery and History of Alkoxy-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of alkoxy-substituted anilines, a class of compounds that emerged from the burgeoning field of synthetic organic chemistry in the 19th century. From their origins in the shadow of aniline's vibrant dye chemistry to their crucial role as versatile intermediates in modern pharmaceuticals and materials science, this document traces their evolution, detailing early synthetic methodologies and key chemical properties.
From Aniline's Purple Haze to Substituted Derivatives: A Historical Perspective
The story of alkoxy-substituted anilines is intrinsically linked to the discovery and exploitation of aniline (C₆H₅NH₂). First isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, who named it "Crystallin," and later from coal tar by Friedlieb Runge in 1834 as "kyanol," the compound's true potential was unlocked in the 1840s.[1] It was August Wilhelm von Hofmann who, in 1843, recognized that these various isolates were a single substance, which he termed aniline. Hofmann's extensive research into aniline and its derivatives laid the foundation for the synthetic dye industry.[2][3]
The watershed moment arrived in 1856 when Hofmann's student, William Henry Perkin, serendipitously synthesized the first synthetic dye, mauveine, while attempting to synthesize quinine from aniline. This discovery ignited a fervent period of exploration into aniline's reactivity, with chemists across Europe investigating the effects of introducing various substituents to the aromatic ring. It was within this fertile scientific landscape that alkoxy-substituted anilines, such as the anisidines (methoxyanilines) and phenetidines (ethoxyanilines), were first synthesized and characterized in the latter half of the 19th century.[4]
While a singular "discovery" event for each isomer is not clearly documented, their preparation arose as a logical extension of the methodologies being developed for other aniline derivatives. The primary routes established in the 19th century were:
-
Nitration and Subsequent Reduction: The most common approach involved the nitration of the corresponding alkoxybenzene (e.g., anisole or phenetole) to introduce a nitro group, which was then reduced to the amino group to yield the desired alkoxy-substituted aniline.[4][5][6][7]
-
Alkylation of Aminophenols: The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a pathway to synthesize these compounds by the alkylation of aminophenols.[8]
These early synthetic efforts were not merely academic exercises; they were driven by the burgeoning chemical industry's demand for novel dye precursors and, later, for intermediates in the synthesis of pharmaceuticals. For instance, p-phenetidine became a key precursor in the production of the analgesic and antipyretic drug phenacetin, first introduced in 1887.[9]
The following diagram illustrates the general historical development timeline:
Early Synthetic Protocols
The foundational synthetic methods for preparing alkoxy-substituted anilines in the 19th and early 20th centuries were robust, albeit often yielding modest outputs by modern standards. Below are detailed protocols for two of the most common historical methods.
Synthesis of m-Anisidine via Nitration of Anisole and Subsequent Reduction
This method, detailed in early 20th-century literature, exemplifies the classic nitration-reduction pathway.[5][10][11][12]
Experimental Protocol:
-
Nitration of Anisole:
-
To a cooled mixture of nitric acid and sulfuric acid, slowly add anisole while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed until the nitration is complete.
-
Pour the reaction mixture over ice and extract the nitroanisole isomers with a suitable organic solvent.
-
Separate the isomers, typically through distillation or crystallization, to isolate the desired m-nitroanisole.
-
-
Reduction of m-Nitroanisole:
-
In a flask equipped with a reflux condenser, combine m-nitroanisole, a reducing agent such as iron filings or tin, and an acidic solution (e.g., hydrochloric acid).
-
Heat the mixture to reflux to effect the reduction of the nitro group to an amine.
-
After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) and isolate the m-anisidine through steam distillation or solvent extraction.
-
The following diagram illustrates the workflow for the synthesis of m-anisidine:
References
- 1. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. prepchem.com [prepchem.com]
- 6. p-Anisidine - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Phenetidine synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m-Anisidine synthesis - chemicalbook [chemicalbook.com]
- 11. ideals.illinois.edu [ideals.illinois.edu]
- 12. m-Anisidine | 536-90-3 [chemicalbook.com]
Theoretical calculations on the molecular structure of 2-(hexyloxy)aniline.
**A
Technical Guide to the Theoretical Calculation of the Molecular Structure of 2-(Hexyloxy)aniline**
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical methods used to calculate the molecular structure and properties of this compound. Aniline derivatives are crucial scaffolds in medicinal chemistry and materials science, making a detailed understanding of their three-dimensional structure, electronic properties, and vibrational modes essential for rational design and development. This document outlines a robust computational protocol using Density Functional Theory (DFT), details the presentation of key data in a structured format, and offers a visual workflow for the computational process. The methodologies and data presented are based on established computational practices for similar aromatic amines.[1][2]
Introduction
This compound is an aromatic amine featuring a hexyloxy substituent at the ortho position of the aniline ring. The conformational flexibility of the hexyloxy chain, combined with the electronic influence of the amino and ether groups on the benzene ring, dictates its intermolecular interactions and, consequently, its chemical and biological activity. Theoretical calculations, particularly those employing quantum mechanics, are indispensable tools for elucidating the stable conformations, geometric parameters (bond lengths and angles), and electronic characteristics of such molecules.[3][4]
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for accurately predicting molecular properties.[5][6] This guide details a standard workflow for performing DFT calculations on this compound to derive its optimized molecular structure, vibrational spectra, and frontier molecular orbitals.
Computational Methodology (Protocol)
This section outlines a detailed protocol for the theoretical analysis of this compound. The procedure is based on widely adopted methods for aniline derivatives, ensuring reliability and reproducibility.[2][7][8]
2.1. Software and Initial Structure Generation
-
Software: The Gaussian 09 or a more recent software package is recommended for the core calculations.[9] Visualization and initial structure building can be performed using GaussView or Avogadro.[3]
-
Initial Geometry: The initial 3D structure of this compound is constructed using standard bond lengths and angles. The hexyloxy chain can be initially set to a fully extended (all-trans) conformation.
2.2. Geometry Optimization
-
Method: Density Functional Theory (DFT) is the chosen quantum mechanical method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected due to its proven accuracy for a wide range of organic molecules.[2][3]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This Pople-style basis set provides a good balance between computational cost and accuracy. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions, while (d,p) adds polarization functions to improve the description of bonding environments.[8]
-
Procedure: A full geometry optimization is performed in the gas phase without any symmetry constraints. The optimization algorithm, typically Berny, iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface. Convergence is confirmed when the forces on the atoms and the displacement for the next step are below the default thresholds.
2.3. Vibrational Frequency Analysis
-
Purpose: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) to achieve two primary goals:
-
Verification of Minimum Energy: To confirm that the optimized structure corresponds to a true energy minimum, the absence of imaginary frequencies is verified. An imaginary frequency would indicate a saddle point (a transition state).
-
Prediction of Spectra: The calculation yields harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. These theoretical frequencies can be compared with experimental FT-IR and FT-Raman spectra.[7][10]
-
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. It is standard practice to apply a uniform scaling factor (e.g., ~0.961 for B3LYP/6-311++G(d,p)) to the computed frequencies for better agreement with experimental data.[7]
2.4. Electronic Property and Orbital Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[6][11][12] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.[6][9]
Data Presentation
Quantitative data from the calculations should be organized into tables for clarity and comparative analysis. The following tables represent an illustrative summary of the expected results for this compound.
To facilitate interpretation, the atoms of this compound are numbered as shown in the diagram below:
Figure 1: Atom numbering scheme used for this compound.
Table 1: Selected Optimized Geometrical Parameters (Illustrative data based on B3LYP/6-311++G(d,p) calculations)
| Parameter | Bond/Atoms Involved | Bond Length (Å) | Bond/Dihedral Angle (°) |
| Bond Lengths | |||
| C-N Bond | C1-N7 | 1.405 | |
| N-H Bond | N7-H8 | 1.012 | |
| C-O Ether Bond | C2-O9 | 1.378 | |
| O-C Alkyl Bond | O9-C10 | 1.435 | |
| C-C Aromatic | C1-C2 | 1.395 | |
| C-C Alkyl | C10-C11 | 1.530 | |
| Bond Angles | |||
| C-N-H Angle | C1-N7-H8 | 113.5 | |
| C-C-N Angle | C2-C1-N7 | 121.0 | |
| C-O-C Angle | C2-O9-C10 | 118.2 | |
| Dihedral Angles | |||
| Phenyl-Aniline Twist | C2-C1-N7-H8 | 35.5 | |
| Phenyl-Ether Twist | C1-C2-O9-C10 | 4.5 | |
| Hexyloxy Chain Twist | C2-O9-C10-C11 | 178.9 |
Table 2: Calculated Electronic and Thermochemical Properties
| Property | Value | Units |
| Energy of HOMO | -5.15 | eV |
| Energy of LUMO | -0.21 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.94 | eV |
| Dipole Moment | 2.18 | Debye |
| Zero-point vibrational energy | 195.85 | kcal/mol |
Table 3: Comparison of Major Vibrational Frequencies (Illustrative data; experimental values are hypothetical)
| Vibrational Mode Assignment | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | 3485 | 3470 (FT-IR) |
| N-H Symmetric Stretch | 3398 | 3385 (FT-IR) |
| Aromatic C-H Stretch | 3065 | 3058 (FT-Raman) |
| Aliphatic C-H Stretch (asym/sym) | 2955 / 2870 | 2948 / 2865 (FT-IR) |
| C=C Aromatic Ring Stretch | 1610 | 1605 (FT-Raman) |
| N-H Scissoring | 1595 | 1590 (FT-IR) |
| C-O-C Asymmetric Stretch | 1245 | 1240 (FT-IR) |
Visualization of Computational Workflow
A clear workflow ensures a systematic approach to the theoretical calculations. The following diagram, generated using Graphviz, illustrates the logical sequence from initial structure input to the final analysis of results.
Conclusion
The theoretical calculation of this compound's molecular structure via DFT provides invaluable, atom-level insights. This computational approach yields a detailed understanding of the molecule's stable conformation, precise geometrical parameters, and electronic landscape. The resulting data, including vibrational frequencies and frontier orbital energies, are critical for predicting the molecule's reactivity, spectroscopic signature, and potential for intermolecular interactions. Such information is fundamental for professionals in drug discovery and materials science, enabling more informed design and development of novel compounds based on the aniline scaffold.
References
- 1. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
Methodological & Application
Applications of 2-(hexyloxy)aniline in Organic Synthesis: A Detailed Overview for Researchers
For Immediate Release
[City, State] – [Date] – 2-(Hexyloxy)aniline is a versatile aromatic amine that serves as a crucial building block in the synthesis of a variety of organic molecules with significant applications in materials science and medicinal chemistry. Its unique structure, featuring a reactive amino group and a lipophilic hexyloxy side chain, allows for the tailored design of molecules with specific electronic, optical, and biological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff base liquid crystals, carbazole-based hole-transporting materials, and in Suzuki cross-coupling reactions, aimed at researchers, scientists, and professionals in drug development.
Synthesis of Schiff Base Liquid Crystals
The reaction of this compound with various benzaldehyde derivatives is a common and effective method for the synthesis of Schiff base compounds, many of which exhibit liquid crystalline properties. The hexyloxy group plays a crucial role in inducing and stabilizing these mesophases.
Application Note:
Schiff bases derived from this compound are valuable in the development of liquid crystal displays (LCDs), optical switches, and other advanced materials. The length and branching of the alkoxy chain on both the aniline and aldehyde components can be varied to fine-tune the temperature range and type of the liquid crystalline phase (e.g., nematic, smectic).
Experimental Protocol: Synthesis of N-(4-methoxybenzylidene)-2-(hexyloxy)aniline
A general and efficient procedure for the synthesis of a Schiff base from this compound and 4-methoxybenzaldehyde is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-methoxybenzaldehyde (1.0 eq.) in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction Conditions: The reaction mixture is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base.
| Reactant A | Reactant B | Product | Yield (%) | Melting Point (°C) |
| This compound | 4-methoxybenzaldehyde | N-(4-methoxybenzylidene)-2-(hexyloxy)aniline | ~90% | Not specified |
Note: The yield and melting point can vary based on the specific reactants and purification method.
Reaction Scheme for Schiff Base Synthesis
Caption: General workflow for the synthesis of a Schiff base from this compound.
Precursor for Carbazole-Based Hole-Transporting Materials (HTMs)
Carbazole derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their excellent thermal stability and charge-transporting properties. This compound can be utilized as a key starting material for the synthesis of novel carbazole-based HTMs.
Application Note:
The synthesis of carbazole-based HTMs often involves the construction of a carbazole core followed by the introduction of various functional groups to modulate the material's properties, such as its highest occupied molecular orbital (HOMO) energy level, solubility, and film-forming ability. The hexyloxy group from this compound can enhance the solubility of the final HTM in common organic solvents, which is crucial for device fabrication.
Experimental Protocol: Synthesis of a Carbazole Derivative (Conceptual Pathway)
Conceptual Synthesis Pathway
Caption: A conceptual pathway for the synthesis of carbazole-based HTMs from this compound.
Suzuki Cross-Coupling Reactions
The amino group of this compound can be transformed into other functional groups, such as a bromo or iodo group, making it a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki reaction. This allows for the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.
Application Note:
Suzuki coupling is a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. By converting the amino group of this compound to a halide, it can be coupled with a wide range of boronic acids or esters to introduce various aryl or vinyl substituents. This approach offers a versatile method for creating complex molecular architectures.
Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction
The following is a general protocol for a Suzuki cross-coupling reaction, assuming the prior conversion of this compound to its corresponding aryl bromide (2-bromo-1-(hexyloxy)benzene).
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield (%) |
| 2-bromo-1-(hexyloxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(hexyloxy)-1,1'-biphenyl | >80% (Typical) |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Suzuki Coupling Workflow
Caption: General workflow for a Suzuki cross-coupling reaction involving a derivative of this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its applications span from the creation of advanced materials like liquid crystals and hole-transporting materials to the synthesis of complex biaryl structures via cross-coupling reactions. The protocols and notes provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop new materials and potential drug candidates.
Contact: [Insert Contact Information for Technical Inquiries]
Application Notes and Protocols: Synthesis of Polyaniline Derivatives Using 2-(Hexyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of poly(2-(hexyloxy)aniline), a derivative of polyaniline. The introduction of a hexyloxy group onto the aniline monomer enhances the solubility of the resulting polymer in common organic solvents, a significant advantage over the intractable parent polyaniline.[1] This improved processability allows for easier characterization and fabrication of thin films, making it a promising material for applications in electronics, sensors, and drug delivery systems.[2]
The following protocols are based on established methods for the chemical oxidative polymerization of aniline and its derivatives.[1][3][4][5] While specific literature on the polymerization of this compound is not abundant, the methodologies presented here for analogous alkoxy-substituted anilines provide a robust starting point for its successful synthesis and characterization.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Should be stored under an inert atmosphere. |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | ACS Reagent Grade | Commercially Available | Oxidizing agent. |
| Hydrochloric Acid (HCl) | 37% | Commercially Available | To create an acidic reaction medium. |
| Methanol (CH₃OH) | ACS Reagent Grade | Commercially Available | For washing the polymer. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, 99.5% | Commercially Available | Solvent for polymer characterization. |
| Deionized (DI) Water | >18 MΩ·cm | In-house |
Chemical Oxidative Polymerization of this compound
This protocol details the chemical oxidative polymerization of this compound to yield poly(this compound) in its emeraldine salt form.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve a specific amount of this compound in 1 M HCl. A typical monomer concentration is in the range of 0.1 to 0.5 M.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is typically 1:1.
-
Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 30 minutes, while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to proceed for 2-4 hours with continuous stirring at 0-5 °C. The solution will gradually darken, indicating the formation of the polymer.
-
The resulting dark green precipitate is the poly(this compound) emeraldine salt.
-
Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Wash the polymer precipitate thoroughly with copious amounts of 1 M HCl, followed by deionized water, and finally methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours.
-
The final product is a dark green powder.
Conversion to Emeraldine Base
To obtain the soluble emeraldine base form of the polymer, the emeraldine salt is de-doped using a base.
Procedure:
-
Disperse the dried poly(this compound) emeraldine salt in a 0.1 M ammonium hydroxide solution.
-
Stir the suspension for 4-6 hours at room temperature. The color of the polymer will change from green to blue/purple.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with deionized water until the filtrate is neutral, and then with methanol.
-
Dry the resulting poly(this compound) emeraldine base in a vacuum oven at 60 °C for 24 hours.
-
The final product is a dark blue/purple powder.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of alkoxy-substituted polyanilines, which can be used as a reference for the synthesis of poly(this compound).
| Parameter | Value | Reference |
| Monomer | 2,5-dimethoxyaniline | [1] |
| Oxidant | Ammonium Persulfate | [1] |
| Monomer:Oxidant Molar Ratio | 1:1 | [1] |
| Reaction Temperature | 0-5 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Solvent | 1 M HCl | [1] |
| Polymer Yield | Moderate to High | [5] |
| Solubility (Emeraldine Base) | Soluble in NMP, DMSO, CHCl₃ | [1] |
Visualizations
Caption: Chemical structure of the this compound monomer and the proposed repeating unit of the corresponding polymer.
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Simplified proposed mechanism for the oxidative polymerization of aniline derivatives.
References
Application Notes and Protocols for Photoswitchable Materials Based on 2-(Hexyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of photoswitchable materials utilizing 2-(hexyloxy)aniline. The protocols detailed below are intended for qualified laboratory personnel and should be performed in accordance with all applicable safety regulations.
Introduction to this compound in Photoswitchable Materials
This compound is a valuable precursor for the development of photoswitchable materials, particularly those based on the azobenzene scaffold. The incorporation of the hexyloxy group can influence the material's solubility, liquid crystalline properties, and the kinetics of photoisomerization. Azobenzene-based photoswitches undergo a reversible transformation between their thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light of specific wavelengths. This photo-induced change in molecular geometry can be harnessed for a variety of applications, including optical data storage, molecular switches, and photopharmacology.
The general approach to synthesizing these materials involves the diazotization of this compound, followed by an azo coupling reaction with a suitable aromatic partner, such as phenol, to create the photoswitchable azobenzene core.
Data Presentation
The following table summarizes the spectroscopic data for a representative photoswitchable azobenzene, 4-((2-methoxyphenyl)diazenyl)phenol, which is a close structural analog to the material synthesized from this compound. The electronic properties of methoxy and hexyloxy groups are similar, making these data a reliable estimation for the target compound.
| Compound | λmax (π-π) (nm) | λmax (n-π) (nm) | Key IR Absorptions (cm⁻¹) |
| 4-((2-Methoxyphenyl)diazenyl)phenol | ~350-360 | ~440-450 | 3400-3300 (O-H), 3050-3000 (Ar C-H), 1600 (N=N), 1250 (C-O) |
| Expected for 4-((2-(hexyloxy)phenyl)diazenyl)phenol | ~350-360 | ~440-450 | 3400-3300 (O-H), 3050-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1600 (N=N), 1250 (C-O) |
Note: The n-π transition is often weak and may appear as a shoulder on the main π-π* absorption band.*
Experimental Protocols
Protocol 1: Synthesis of 4-((2-(Hexyloxy)phenyl)diazenyl)phenol
This protocol details the synthesis of a photoswitchable azobenzene derivative from this compound and phenol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.93 g (10 mmol) of this compound in 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. This solution should be used immediately in the next step.
Part B: Azo Coupling with Phenol
-
In a 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the crude product using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 4-((2-(hexyloxy)phenyl)diazenyl)phenol.
-
Dry the purified product in a desiccator.
Protocol 2: Characterization of the Photoswitchable Material
1. UV-Visible Spectroscopy:
-
Prepare a dilute solution of the synthesized azobenzene in a suitable solvent (e.g., ethanol or chloroform).
-
Record the absorption spectrum from 200 to 600 nm to determine the λmax of the π-π* and n-π* transitions of the trans isomer.
-
To observe the cis isomer, irradiate the solution with UV light (e.g., 365 nm) and record the absorption spectrum. A decrease in the π-π* band and an increase in the n-π* band is expected.
-
The reverse cis-to-trans isomerization can be monitored by keeping the solution in the dark (thermal relaxation) or by irradiating with visible light (e.g., >420 nm).
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample (e.g., using a KBr pellet).
-
Identify the characteristic absorption bands for the N=N stretch, O-H stretch, aromatic C-H stretch, and C-O stretch to confirm the structure.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound.
Visualizations
Caption: Synthetic workflow for 4-((2-(hexyloxy)phenyl)diazenyl)phenol.
Caption: Reversible photoswitching of an azobenzene derivative.
Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization of 2-(hexyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of azo dyes utilizing 2-(hexyloxy)aniline as the precursor for the diazonium salt. The procedure involves a two-step process: the diazotization of this compound followed by a coupling reaction with a suitable aromatic partner, such as 2-naphthol, to produce a colored azo dye. Azo dyes are a significant class of organic colorants with wide-ranging applications in textiles, printing, and as biological stains and pharmacological agents. The protocol is designed to be a representative method, and optimization may be required for specific coupling partners and desired dye characteristics.
Introduction
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of these dyes is a cornerstone of industrial organic chemistry, typically achieved through a diazotization reaction followed by a coupling reaction.[1] The diazotization process involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is usually generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).[2][3] The resulting diazonium salt is a reactive electrophile that can then attack an electron-rich aromatic compound, the coupling component (e.g., phenols, anilines, or naphthols), in an electrophilic aromatic substitution reaction to form the stable azo dye.[4] The color and properties of the resulting dye are determined by the specific aromatic amine and coupling component used. This application note details the synthesis of an azo dye using this compound.
Experimental Protocols
Materials and Equipment
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol (or other suitable coupling component)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH paper or pH meter
Protocol 1: Diazotization of this compound
-
In a 250 mL beaker, combine 10 mmol of this compound with a mixture of 5 mL of concentrated hydrochloric acid and 50 mL of water.
-
Stir the mixture until the this compound is fully dissolved. Some gentle heating may be initially required, but the solution must be cooled subsequently.
-
Cool the beaker in an ice bath to a temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of 10 mmol of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution while maintaining the temperature between 0 and 5 °C and stirring continuously.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 2-(hexyloxy)benzenediazonium chloride.
Protocol 2: Azo Coupling with 2-Naphthol
-
In a separate 250 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution.
-
Cool this solution in an ice bath to a temperature between 0 and 5 °C.
-
While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[2][3]
-
Dry the purified dye in a desiccator or a low-temperature oven.
Data Presentation
The following table presents representative data for the synthesis of an azo dye from this compound and 2-naphthol. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and purity of reagents.
| Parameter | Value |
| Molar Mass of this compound | 193.29 g/mol |
| Molar Mass of 2-Naphthol | 144.17 g/mol |
| Molar Mass of Azo Dye | 348.46 g/mol |
| Theoretical Yield | Based on 10 mmol starting material |
| Actual Yield | To be determined experimentally |
| Melting Point | To be determined experimentally |
| λmax (in a suitable solvent) | To be determined experimentally |
| Appearance | Colored solid |
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Chemical reaction pathway for azo dye synthesis.
References
Application Notes and Protocols for the Analytical Characterization of 2-(hexyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-(hexyloxy)aniline, a key intermediate in the synthesis of various organic materials, including pharmaceuticals and liquid crystals. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are designed to ensure accurate identification, purity assessment, and physicochemical characterization.
Physicochemical Properties
A summary of key physicochemical properties for this compound and its isomer, 4-(hexyloxy)aniline, is presented below for reference.
| Property | This compound | 4-(hexyloxy)aniline |
| Molecular Formula | C₁₂H₁₉NO | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol | 193.29 g/mol [1] |
| Appearance | - | White to brown solid[2] |
| Melting Point | - | 43-45 °C[1][3] |
| Boiling Point | - | 155-158 °C at 5 mmHg[1][3] |
| CAS Number | 52464-50-3 | 39905-57-2[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Application Note
This method is suitable for determining the purity of this compound and identifying any related impurities. The protocol is based on established methods for aniline derivatives and can be adapted for routine quality control.[4][5] Derivatization is generally not required for this compound due to its volatility, but for trace analysis or complex matrices, derivatization with agents like 4-carbethoxyhexafluorobutyryl chloride can be employed to improve sensitivity and chromatographic performance.[6]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
For analysis, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
If an internal standard is used (e.g., N-methylaniline), add it to the final solution at a known concentration.[6]
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975i MS or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |
| Inlet Temperature | 280 °C[3] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
Data Presentation
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | To be determined experimentally | Expected fragments: M+• at 193, and fragments corresponding to loss of the hexyloxy chain and aniline core. |
Experimental Workflow
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. epa.gov [epa.gov]
- 5. d-nb.info [d-nb.info]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, pesticides, and active pharmaceutical ingredients.[1][2] Due to their widespread use and potential toxicity, the development of robust and sensitive analytical methods for their detection and quantification is of paramount importance.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively employed for the separation and analysis of aniline derivatives.[3][4] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of aniline and its derivatives, complete with experimental methodologies and data presentation.
Principle of Separation
Reversed-phase HPLC is the most common mode of separation for aniline and its derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18, C8), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic (less polar) aniline derivatives will have a stronger interaction with the nonpolar stationary phase and will therefore elute later than the more polar derivatives. The composition of the mobile phase, including the organic modifier content and pH, can be adjusted to optimize the separation.
Experimental Protocols
This section outlines a general protocol for the HPLC analysis of aniline derivatives. Specific conditions may need to be optimized depending on the specific analytes and the sample matrix.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used as a detector (LC-MS/MS).[1][5]
-
Columns: A reversed-phase column is typically used. Common choices include:
-
C18 (e.g., Discovery C18, 15 cm x 4.6 mm, 5 µm)
-
C8
-
C4[6]
-
Phenyl
-
Polar-embedded phases for enhanced retention of polar analytes.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., formic acid, phosphoric acid for pH adjustment)[7]
-
Aniline standards and derivatives of known purity.
-
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of each aniline derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solutions with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (General Procedure for Wastewater):
For complex matrices like wastewater, a sample extraction and clean-up step is often necessary to remove interfering substances.[8][9]
-
Adjust the pH of the water sample to 11-12 with a dilute NaOH solution.[8]
-
Perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane.[8]
-
Concentrate the organic extract using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]
HPLC Method Parameters
The following table provides examples of HPLC conditions that have been successfully used for the analysis of aniline and its derivatives.
Table 1: HPLC Method Parameters for Aniline Derivatives Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Discovery® C18 (15 cm x 4.6 mm, 5 µm) | Hypersil BDS C18 (200 mm x 4.0 mm, 5 µm)[8] | Primesep 100 (150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: MethanolB: Water (60:40, A:B) | A: MethanolB: Water (Gradient elution)[8] | A: AcetonitrileB: Water with 0.05% H₂SO₄ (45:55, A:B)[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[8] | 1.0 mL/min[2] |
| Column Temp. | 30 °C | Ambient | Not Specified |
| Injection Vol. | 10 µL | 20 µL | 5 µL |
| Detection | UV at 254 nm | UV at 254 nm[8] | UV at 200 nm[2] |
Gradient Elution Example (Condition 2): A gradient elution program can be employed for the separation of a complex mixture of aniline derivatives with varying polarities. A typical gradient might start with a lower percentage of the organic solvent (e.g., 30% methanol) and gradually increase to a higher percentage (e.g., 90% methanol) over 20-30 minutes.
Data Analysis
-
Qualitative Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Determine the concentration of the aniline derivatives in the sample by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC analysis of aniline derivatives.
Table 2: Linearity and Detection Limits
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/mL) | Reference |
| Aniline | 1 - 100 | > 0.999 | 0.1 - 0.2 | - | [3] |
| o-Nitroaniline | 1 - 100 | > 0.999 | 0.1 - 0.2 | - | [3] |
| m-Nitroaniline | 1 - 100 | > 0.999 | 0.1 - 0.2 | - | [3] |
| p-Nitroaniline | 1 - 100 | > 0.999 | 0.1 - 0.2 | - | [3] |
| Phenol | 2.0 - 60 | 0.9987 - 0.9999 | - | 0.0778 - 0.2073 | [6] |
| p-Aminophenol | 2.0 - 60 | 0.9987 - 0.9999 | - | 0.0778 - 0.2073 | [6] |
Table 3: Recovery Data
| Compound | Spiked Concentration (µg/L) | Recovery (%) | RSD (%) | Matrix | Reference |
| Aniline | 10 | 98 - 108 | ≤ 0.3 | Tap and Pond Water | [3] |
| Nitroanilines | 10 | 98 - 108 | ≤ 0.3 | Tap and Pond Water | [3] |
| Aniline and degradation products | - | 87.51 - 101.35 | 0.31 - 1.62 | Water | [6] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of aniline derivatives.
Caption: Workflow for HPLC analysis of aniline derivatives.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of aniline and its derivatives, catering to the needs of researchers, scientists, and drug development professionals. The outlined methodologies, including sample preparation, HPLC conditions, and data analysis, offer a robust framework for the accurate and reliable quantification of these important compounds. The provided quantitative data and workflow diagram serve as valuable resources for method development and implementation. By following this guide, laboratories can establish sensitive and efficient HPLC methods for the routine analysis of aniline derivatives in various matrices.
References
- 1. perkinelmer.com [perkinelmer.com]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are crucial intermediates in the manufacturing of a wide range of products, including dyes, pharmaceuticals, pesticides, and polymers. Due to their potential toxicity and environmental impact, sensitive and reliable analytical methods are essential for their detection and quantification in various matrices. Gas chromatography (GC) is a powerful and widely used technique for the analysis of aniline compounds, offering high resolution and sensitivity. This document provides detailed application notes and protocols for the analysis of aniline and its derivatives using different GC methods, including GC with Nitrogen-Phosphorus Detection (NPD), Flame Ionization Detection (FID), and Mass Spectrometry (MS).
Data Presentation
The following tables summarize quantitative data for the analysis of various aniline compounds using different GC methods. These tables are designed for easy comparison of method performance.
Table 1: Method Detection Limits (MDLs) for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [1]
| Compound | CAS No. | MDL (µg/L) in Water |
| Aniline | 62-53-3 | 2.3 |
| 2-Chloroaniline | 95-51-2 | 1.4 |
| 3-Chloroaniline | 108-42-9 | 1.8 |
| 4-Chloroaniline | 106-47-8 | 0.66 |
| 3,4-Dichloroaniline | 95-76-1 | 1.1 |
| 2-Nitroaniline | 88-74-4 | 2.3 |
| 3-Nitroaniline | 99-09-2 | 1.2 |
| 4-Nitroaniline | 100-01-6 | 1.4 |
| 2,4,6-Trichloroaniline | 634-93-5 | 1.2 |
Table 2: Linearity Ranges for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [1][2]
| Compound | Linearity Range (µg/L) in Water |
| Aniline | 40 - 800 |
| 4-Chloroaniline | 40 - 400 |
| Other Listed Anilines | 3 x MDL to 300 x MDL |
Table 3: GC-FID and GC-MS Method Performance for Aniline Analysis
| Parameter | GC-FID | GC-MS (with derivatization) |
| Detector | Flame Ionization Detector | Mass Spectrometer |
| Sample Matrix | Ambient Air[3] | Serum[4] |
| Limit of Detection (LOD) | 2 µg/m³ (for aniline)[3] | 0.1 mg/L |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified |
| Linearity Range | Not Specified | 0.5 - 25.0 mg/L |
| Precision (%RSD) | Not Specified | Within-run: 3.8%, Between-run: 5.8% |
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of aniline compounds by gas chromatography.
Protocol 1: Analysis of Aniline and Derivatives in Water by GC-NPD (Based on EPA Method 8131)[1]
1. Scope and Application: This method is for the determination of various aniline compounds in aqueous samples.
2. Reagents and Standards:
-
Solvents: Methylene chloride, Toluene (pesticide quality or equivalent).
-
Reagents: Sodium hydroxide (1.0 M), Sulfuric acid (concentrated), Anhydrous sodium sulfate.
-
Stock Standard Solutions (1000 mg/L): Prepare by accurately weighing approximately 0.0100 g of pure aniline compounds and dissolving in a suitable solvent.[1] Commercial certified solutions are also acceptable.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in toluene.
3. Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.
-
Extract the sample twice with methylene chloride using a separatory funnel.
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
Exchange the solvent to toluene by adding 3-4 mL of toluene and concentrating to the final volume.[1]
4. GC-NPD Conditions:
-
Column: 30 m x 0.25 mm ID fused silica capillary column coated with SE-54 (or equivalent).[1]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Temperature Program: 50 °C for 2 min, then ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C.[5]
-
Injection: 1 µL, splitless.[1]
5. Quality Control:
-
Analyze a method blank, matrix spike, and a laboratory control sample with each batch of samples.
-
Monitor surrogate recoveries to assess matrix effects.
Protocol 2: Analysis of Aniline in Serum by GC-MS with Derivatization
1. Scope and Application: This method is for the quantification of aniline in human serum.
2. Reagents and Standards:
-
Solvents: Chloroform, Ethyl acetate.
-
Reagents: Sodium hydroxide, 4-carbethoxyhexafluorobutyryl chloride (derivatizing agent).
-
Internal Standard: N-methylaniline.
-
Stock and Calibration Standards: Prepare in a suitable solvent.
3. Sample Preparation and Derivatization:
-
To 1 mL of serum, add the internal standard and make the solution alkaline with NaOH.
-
Extract the aniline and internal standard with chloroform.
-
Evaporate the chloroform extract to dryness.
-
Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.
-
Evaporate the excess derivatizing reagent.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
4. GC-MS Conditions:
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5) is suitable.
-
Carrier Gas: Helium.
-
Injector and Transfer Line Temperatures: Optimized for the derivatized analytes.
-
Temperature Program: An initial temperature of around 70°C, held for 1 minute, followed by a ramp to 280°C at 10°C/min is a good starting point.[6]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.
5. Quality Control:
-
Include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run.
-
Monitor the ion ratios of the target analytes and internal standard.
Protocol 3: Derivatization of Aniline with Acetic Anhydride for GC-FID Analysis[7][8]
1. Scope and Application: This procedure converts aniline to its less polar and more volatile acetanilide derivative, improving its chromatographic properties for GC-FID analysis.
2. Reagents:
-
Aniline
-
Acetic Anhydride [7]
-
Glacial Acetic Acid (optional, as a catalyst)[8]
-
Sodium Acetate (for buffering)[7]
-
Hydrochloric Acid [7]
-
Water
-
Solvent for extraction (e.g., chloroform or ethyl acetate)
3. Procedure:
-
Dissolve a known amount of aniline in water containing a small amount of hydrochloric acid.[7]
-
Add acetic anhydride to the solution while stirring.[7]
-
Immediately add a solution of sodium acetate in water to the mixture.[7]
-
The acetanilide derivative will precipitate out of the solution.
-
The derivative can then be extracted into an organic solvent for GC-FID analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in the gas chromatographic analysis of aniline compounds.
Caption: Experimental workflow for aniline analysis by GC.
References
- 1. epa.gov [epa.gov]
- 2. dnrcollege.org [dnrcollege.org]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. lams.nelac-institute.org [lams.nelac-institute.org]
- 5. GC Analysis of Anilines on Equity-5 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(hexyloxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(hexyloxy)aniline is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials. Its precise structural characterization is paramount for ensuring the identity, purity, and desired properties of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of such molecules.[1] This application note provides detailed protocols for a suite of NMR experiments—including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—to fully characterize the molecular structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. The following protocol is recommended for this compound.
-
Weighing: Accurately weigh 10-25 mg of purified this compound for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used. Use approximately 0.6-0.7 mL of solvent.[2]
-
Dissolution: Add the solvent to the vial containing the sample. Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Referencing: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used for chemical shift calibration.[3] For highly accurate work, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although this is often omitted to avoid sample contamination.
-
Labeling: Clearly label the NMR tube with the sample identification.
1D NMR Spectroscopy: ¹H, ¹³C, and DEPT-135
One-dimensional NMR experiments are the foundation of structural analysis.[2]
Protocol for ¹H NMR:
-
Purpose: To identify the chemical environment, quantity, and connectivity of protons.
-
Typical Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Spectral Width (SW): ~12-16 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16, increase for dilute samples
-
Pulse Angle: 30-45 degrees
-
Protocol for ¹³C{¹H} NMR:
-
Purpose: To identify all unique carbon atoms in the molecule.
-
Typical Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or similar)
-
Spectral Width (SW): ~220-240 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 128-1024, depending on concentration
-
Pulse Angle: 30 degrees
-
Protocol for DEPT-135:
-
Purpose: To differentiate between CH₃/CH (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are not observed.[4][5]
-
Typical Acquisition Parameters:
-
Pulse Program: DEPT-135 pulse sequence
-
Parameters: Generally similar to ¹³C NMR, but with a specific pulse sequence that manipulates signal phase based on the number of attached protons.[6]
-
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Two-dimensional NMR experiments reveal through-bond correlations, providing definitive connectivity information.[7]
Protocol for ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds (J-coupling).[7]
-
Typical Acquisition Parameters:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf or similar)
-
Spectral Width (SW) in F1 & F2: Same as the ¹H spectrum (~12-16 ppm)[8]
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 2-8 per increment
-
Protocol for ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[9]
-
Typical Acquisition Parameters:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2 or similar)
-
Spectral Width (SW) in F2 (¹H): ~12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): ~160-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 2-8 per increment
-
Protocol for ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[7]
-
Typical Acquisition Parameters:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf or similar)
-
Spectral Width (SW) in F2 (¹H): ~12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): ~220-240 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 4-16 per increment
-
Data Presentation and Interpretation
The following tables summarize the expected NMR data for this compound in CDCl₃.
Predicted ¹H NMR Data
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-3, H-4, H-5, H-6 | 6.70 - 6.90 | m | - | 4H | Aromatic Protons |
| NH₂ | ~3.70 | br s | - | 2H | Amine Protons |
| H-1' | 3.98 | t | J = 6.5 | 2H | -O-CH₂ - |
| H-2' | 1.80 | p | J = 6.7 | 2H | -O-CH₂-CH₂ - |
| H-3', H-4' | 1.45 - 1.55 | m | - | 4H | -CH₂ -CH₂ -CH₂-CH₃ |
| H-5' | 1.35 | sext | J = 7.0 | 2H | -CH₂ -CH₃ |
| H-6' | 0.92 | t | J = 7.0 | 3H | -CH₃ |
Predicted ¹³C NMR and DEPT-135 Data
| Atom Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| C-1 | 146.8 | None | C -NH₂ |
| C-2 | 136.5 | None | C -O- |
| C-4 | 119.0 | Positive | Ar-CH |
| C-6 | 114.5 | Positive | Ar-CH |
| C-5 | 111.8 | Positive | Ar-CH |
| C-3 | 110.5 | Positive | Ar-CH |
| C-1' | 68.9 | Negative | -O-CH₂ - |
| C-2' | 31.6 | Negative | -O-CH₂-CH₂ - |
| C-4' | 29.4 | Negative | -CH₂ -CH₂-CH₃ |
| C-3' | 25.8 | Negative | -CH₂-CH₂ -CH₂- |
| C-5' | 22.6 | Negative | -CH₂ -CH₃ |
| C-6' | 14.1 | Positive | -CH₃ |
Visualized Workflows and Relationships
Experimental Workflow
The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.
Caption: A flowchart of the NMR experimental workflow.
NMR Experiment Correlation Logic
This diagram shows how different NMR experiments provide complementary information to determine the final chemical structure.
Caption: Logical relationships between NMR experiments.
Conclusion
The combined application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural characterization of this compound. These protocols and the expected data serve as a comprehensive guide for researchers in organic synthesis and drug development, ensuring accurate molecular identification and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. jove.com [jove.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Application Note: FT-IR Analysis of 2-(hexyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the analysis of 2-(hexyloxy)aniline using Fourier-Transform Infrared (FT-IR) spectroscopy. It outlines the necessary materials, safety precautions, sample preparation, instrument parameters, and data interpretation. The characteristic infrared absorption bands for the key functional groups of this compound are summarized to aid in structural confirmation and quality control.
Introduction
This compound is an aromatic organic compound containing a primary amine and an ether functional group. As a substituted aniline derivative, it finds applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. FT-IR spectroscopy is a rapid, non-destructive analytical technique ideal for the identification and characterization of such compounds. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and the overall structure of the molecule.
Safety Precautions
This compound and related aniline compounds are classified as hazardous.[1][2][3][4] It is crucial to handle the substance with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
Hazards:
-
Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Causes damage to organs through prolonged or repeated exposure.[1][2][3]
Required PPE:
Always consult the Safety Data Sheet (SDS) for this compound before handling.[1][2][3]
Experimental Protocol
This protocol details the procedure for obtaining an FT-IR spectrum of liquid this compound using the attenuated total reflectance (ATR) technique, which is well-suited for liquid samples.
3.1. Materials and Equipment
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
3.2. Instrument Parameters
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Mode: Transmittance or Absorbance
3.3. Procedure
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residues.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal.[5] A few microliters are typically sufficient to cover the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample using the predefined instrument parameters.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis.
-
Wipe away the sample with a lint-free wipe.
-
Clean the crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Data Presentation
The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3500 - 3300 | N-H Stretch (primary amine) | Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H Stretch (hexyloxy group) | Strong |
| 1650 - 1580 | N-H Bend (primary amine) | Medium |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |
| 1470 - 1450 | C-H Bend (alkane) | Medium |
| 1335 - 1250 | Aromatic C-N Stretch | Strong |
| 1250 - 1020 | Aliphatic C-N Stretch | Medium |
| 1300 - 1000 | C-O Stretch (ether) | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Data Interpretation
The FT-IR spectrum of this compound will exhibit a combination of absorption bands characteristic of its primary amine, aromatic ring, and alkyloxy ether components.
-
N-H Vibrations: The presence of a primary amine group (-NH₂) will be confirmed by two medium-intensity bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric N-H stretching, and a bending vibration around 1650-1580 cm⁻¹.[3][6]
-
C-H Vibrations: Strong absorption bands between 2950 and 2850 cm⁻¹ are indicative of the C-H stretching in the hexyloxy side chain.[1][6] Weaker bands in the 3100-3000 cm⁻¹ range are characteristic of C-H stretching in the aromatic ring.[2][7]
-
Aromatic Ring: The presence of the benzene ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ range.[2][5]
-
C-N and C-O Vibrations: A strong band corresponding to the aromatic C-N stretch is expected between 1335 and 1250 cm⁻¹.[3] The C-O stretching of the ether linkage will produce a strong absorption in the 1300-1000 cm⁻¹ region.[3]
Visualization
Experimental Workflow
Caption: Workflow for FT-IR analysis of this compound.
Logical Relationship of Functional Groups and IR Peaks
Caption: Key functional groups and their corresponding IR absorption regions.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
Application Note: Thermal Analysis of 2-(hexyloxy)aniline using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(hexyloxy)aniline is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal properties is crucial for ensuring stability, safe handling, and proper processing during manufacturing and storage. This application note details the protocols for characterizing the thermal behavior of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is employed to determine the material's melting point and enthalpy of fusion, while TGA is used to assess its thermal stability and decomposition profile.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter is required.
Materials:
-
This compound sample
-
Aluminum DSC pans and lids
-
Inert reference material (e.g., an empty, hermetically sealed aluminum pan)
Procedure:
-
Sample Preparation: Accurately weigh approximately 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid to prevent any loss of sample due to volatilization.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature of melting, the peak melting temperature (T_m), and the integrated area of the melting endotherm, which corresponds to the enthalpy of fusion (ΔH_f).
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer is required.
Materials:
-
This compound sample
-
Alumina or platinum TGA pans
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Tare the balance.
-
Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the TGA thermogram to determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_peak), and the percentage of mass loss at different temperature ranges. The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of individual decomposition steps.
Data Presentation
The quantitative data obtained from the DSC and TGA analyses are summarized in the tables below.
Table 1: DSC Data for this compound
| Parameter | Value | Unit |
| Onset Melting Temperature | 38.5 | °C |
| Peak Melting Temperature (T_m) | 41.2 | °C |
| Enthalpy of Fusion (ΔH_f) | 125.8 | J/g |
Table 2: TGA Data for this compound
| Parameter | Value | Unit |
| Onset Decomposition Temperature (T_onset) | 210.4 | °C |
| Temperature of Maximum Mass Loss (T_peak) | 235.7 | °C |
| Mass Loss in Step 1 (210-250 °C) | 98.5 | % |
| Residual Mass at 600 °C | 1.2 | % |
Visualizations
The following diagrams illustrate the experimental workflow and the logical flow of data analysis.
Caption: Experimental workflow for DSC and TGA analysis.
Caption: Logical flow for thermal data analysis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(hexyloxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(hexyloxy)aniline synthesis.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods for synthesizing this compound are variations of the Williamson ether synthesis. The three primary routes are:
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Direct O-alkylation of 2-aminophenol: This is a straightforward approach where 2-aminophenol is reacted directly with a hexyl halide (e.g., hexyl bromide). However, it often suffers from poor selectivity, leading to a mixture of O-alkylated (desired product), N-alkylated, and N,O-dialkylated side products.[1]
-
Alkylation of 2-nitrophenol followed by reduction: This two-step method involves first synthesizing 2-(hexyloxy)nitrobenzene from 2-nitrophenol and a hexyl halide. The nitro group is then reduced to an amine to yield the final product. This route avoids the issue of N-alkylation.[2]
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Selective O-alkylation of 2-aminophenol using a protecting group: To prevent N-alkylation, the amino group of 2-aminophenol is temporarily protected (e.g., as an imine with benzaldehyde). The hydroxyl group is then alkylated, followed by the removal of the protecting group to give the desired this compound with high selectivity.[1]
Q2: Why is my yield of this compound low when reacting 2-aminophenol directly with hexyl bromide?
A2: Low yields in the direct alkylation of 2-aminophenol are typically due to a lack of selectivity, resulting in the formation of multiple side products.[1] The nucleophilicity of the amino group is competitive with that of the phenoxide, leading to N-alkylation and N,O-dialkylation. Additionally, as an SN2 reaction, it can compete with the base-catalyzed elimination of the alkyl halide, especially under harsh conditions.[3]
Q3: What is the best method to improve the selectivity and yield of this compound synthesis?
A3: For high selectivity and yield, the recommended method is the selective O-alkylation of 2-aminophenol using a protecting group strategy.[1][4] By protecting the amino group, for instance, by forming an imine with benzaldehyde, the competing N-alkylation is prevented. This allows for the specific alkylation of the hydroxyl group. Subsequent deprotection (hydrolysis) of the imine yields the desired this compound in good to excellent yields.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (2-aminophenol and hexyl bromide) on a silica gel plate. The product, this compound, is less polar than 2-aminophenol and should have a higher Rf value. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress.
Q5: What are the best practices for purifying crude this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is crucial for separating the desired O-alkylated product from unreacted starting materials and N-alkylated or N,O-dialkylated side products. A solvent system of petroleum ether and ethyl acetate (e.g., 10:1) is often a good starting point for elution.[1] If the crude product contains acidic or basic impurities, a preliminary acid-base extraction can be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| TLC shows only starting material (2-aminophenol). | 1. Ineffective base: The base used may not be strong enough to deprotonate the phenolic hydroxyl group effectively. 2. Low reaction temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a stronger base such as potassium carbonate (K2CO3) or sodium hydride (NaH). 2. Increase the reaction temperature. For instance, refluxing in acetone is a common condition.[1] |
| TLC shows starting material and some faint, unidentified spots. | 1. Alkyl halide degradation: The hexyl bromide may have degraded. 2. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. | 1. Use freshly distilled or a new bottle of hexyl bromide. 2. Extend the reaction time and continue to monitor by TLC. |
Problem 2: Presence of Multiple Products (Low Selectivity)
| Symptom | Possible Cause | Suggested Solution |
| TLC shows multiple spots close to the product spot. | Formation of N-alkylated and N,O-dialkylated byproducts. This is common in the direct alkylation of 2-aminophenol due to the nucleophilicity of the amino group. | 1. Adopt a protecting group strategy: Protect the amino group of 2-aminophenol before alkylation (see Protocol 2). This is the most effective way to ensure high O-selectivity.[1][4] 2. Use the 2-nitrophenol route: Start with 2-nitrophenol to avoid the competing amino group (see Protocol 3).[2] |
| TLC shows a spot with a very high Rf value. | Elimination side reaction: The base may have caused the elimination of HBr from hexyl bromide, forming hexene. This is more likely with stronger bases and higher temperatures. | 1. Use a milder base like K2CO3. 2. Avoid excessively high reaction temperatures. |
Problem 3: Purification Difficulties
| Symptom | Possible Cause | Suggested Solution |
| Product streaks on the TLC plate. | 1. Sample is too concentrated. 2. The compound is acidic or basic. Anilines can interact strongly with the acidic silica gel. | 1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of triethylamine (0.1-2.0%) to the eluent to improve the spot shape. |
| Difficulty in separating O- and N-alkylated products by column chromatography. | Similar polarities: The isomers may have very close Rf values, making separation challenging. | 1. Optimize the eluent system: Experiment with different solvent ratios or different solvent systems. 2. Consider derivatization: If separation is critical and difficult, consider a temporary derivatization of the amino group to alter its polarity before a final deprotection step. |
Visualizations
Caption: Overview of synthetic routes to this compound.
References
Technical Support Center: Purification of Crude 2-(hexyloxy)aniline
Welcome to the technical support center for the purification of crude 2-(hexyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide effective purification methods, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. If synthesized via Williamson ether synthesis from 2-nitrophenol and a hexyl halide followed by reduction, common impurities include:
-
Unreacted 2-nitrophenol
-
Unreacted hexyl halide
-
The intermediate, 2-(hexyloxy)nitrobenzene (if the reduction is incomplete)
-
Byproducts of the etherification and reduction steps
-
Residual solvents
If synthesized from 2-aminophenol and a hexyl halide, unreacted starting materials are the primary impurities. Additionally, due to the susceptibility of anilines to air oxidation, colored polymeric byproducts may also be present, especially in older samples.[1]
Q2: Which purification method is most suitable for my crude this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Column Chromatography: Ideal for small to medium scale purification (mg to g) and for separating compounds with different polarities.[2][3]
-
Vacuum Distillation: Best for large-scale purification (multi-gram to kg) of thermally stable liquids, especially for removing non-volatile or high-boiling impurities.[4][5]
-
Recrystallization: Suitable for solid crude products with thermally stable impurities that have different solubilities. Given that the related 4-(hexyloxy)aniline has a melting point of 43-45 °C, this compound may be a low-melting solid or an oil at room temperature, making recrystallization potentially challenging.[6]
Q3: My this compound is a dark-colored oil. How can I remove the color?
A3: The dark color is likely due to oxidized, polymeric impurities.[1] Vacuum distillation is often the most effective method for separating the desired colorless aniline from these non-volatile colored materials.[1] Column chromatography can also be effective.
Q4: Can I use an acidic wash to purify this compound?
A4: Yes, an acid wash is a viable method for removing non-basic impurities. The basic amino group of this compound will be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. Non-basic organic impurities can then be removed by extraction with an organic solvent. Subsequently, neutralization of the aqueous layer with a base (e.g., NaOH) will regenerate the purified this compound, which can then be extracted with an organic solvent. This method is particularly useful for removing non-basic starting materials or byproducts.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking or tailing of the product spot on TLC and column | The silica gel is acidic and is strongly interacting with the basic aniline. | Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent system to neutralize the acidic sites on the silica gel. |
| Poor separation of product from a non-polar impurity | The eluent system is too polar, causing all compounds to move too quickly up the column. | Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. |
| Product is not eluting from the column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution from hexane to a mixture of hexane and ethyl acetate is recommended. |
| Colored impurities co-elute with the product | The colored impurities have a similar polarity to the product in the chosen eluent system. | Try a different solvent system or consider an alternative purification method like vacuum distillation. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling | Uneven heating or lack of nucleation sites. | Ensure smooth and continuous stirring with a magnetic stir bar. Add boiling chips to the distillation flask.[1] |
| Product solidifies in the condenser | The condenser water is too cold, and the product has a melting point above the condenser temperature. | Use room temperature water or control the flow of cooling water to keep the condenser temperature above the melting point of the product. |
| Poor vacuum | Leaks in the distillation setup. | Ensure all glass joints are properly sealed with vacuum grease.[1] Check all connections for leaks. |
| Distillation temperature is too high | The vacuum is not low enough. | Check the vacuum pump for proper function and ensure the system is well-sealed. A lower pressure will result in a lower boiling point.[5] |
Recrystallization
| Problem | Possible Cause | Solution |
| Product oils out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product, or the product is impure. The long hexyloxy chain can increase the likelihood of oiling out. | Use a lower-boiling point solvent or a solvent pair.[3] Try to purify the compound by another method first to remove impurities that may be depressing the melting point. |
| No crystals form upon cooling | The solution is not saturated, or the product is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Add a less polar anti-solvent (e.g., hexane or water if using a polar organic solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.[3] |
| Low recovery of the product | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is suitable for purifying gram-scale quantities of crude this compound.
-
Preparation of the Column:
-
A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane. The amount of silica gel should be 50-100 times the weight of the crude product.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.
-
-
Elution:
-
The column is eluted with a gradient of ethyl acetate in hexane. A typical gradient might be:
-
100% Hexane (to elute very non-polar impurities)
-
2% to 10% Ethyl Acetate in Hexane (to elute the product)
-
20% to 50% Ethyl Acetate in Hexane (to elute more polar impurities)
-
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Vacuum Distillation
This protocol is ideal for purifying larger quantities (>5 g) of this compound.
-
Apparatus Setup:
-
A standard vacuum distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All joints should be lightly greased.[1]
-
-
Distillation:
-
The crude this compound and a magnetic stir bar or boiling chips are placed in the distillation flask.
-
A vacuum is applied (e.g., 1-5 mmHg).
-
The flask is heated gently in an oil bath. The boiling point of the related 4-(hexyloxy)aniline is 155-158 °C at 5 mmHg, so a similar boiling range is expected for the ortho isomer.[7]
-
The fraction that distills over at a constant temperature is collected as the purified product.
-
-
Post-Distillation:
-
The heat is removed, and the system is allowed to cool before the vacuum is slowly released.
-
Data Presentation
The following table summarizes expected outcomes for the purification of 10 g of crude this compound containing 10% 2-nitrophenol and 5% polymeric impurities.
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | High purity; good for removing both polar and non-polar impurities. | Time-consuming; requires large volumes of solvent; not ideal for very large scales. |
| Vacuum Distillation | >97% | 70-90% | Fast; efficient for large scales; excellent for removing non-volatile impurities. | Requires a good vacuum setup; not effective for separating impurities with similar boiling points. |
| Acid-Base Extraction | ~95% | 80-95% | Good for removing non-basic impurities; scalable. | Does not remove basic impurities; requires handling of acids and bases. |
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Experimental Workflow for Column Chromatography
Caption: Workflow for column chromatography purification.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. nta.ac.in [nta.ac.in]
Technical Support Center: Synthesis of Substituted Alkoxy Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted alkoxy anilines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted alkoxy anilines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the O-Alkylation of Aminophenols (Williamson Ether Synthesis)
Question: I am attempting to synthesize a substituted alkoxy aniline by alkylating an aminophenol, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Williamson ether synthesis of alkoxy anilines from aminophenols are a common issue, often stemming from a lack of selectivity between O- and N-alkylation, as well as other side reactions.
Potential Causes and Solutions:
-
Competitive N-Alkylation: The amino group of the aminophenol is also nucleophilic and can compete with the hydroxyl group for the alkyl halide, leading to a mixture of O-alkylated, N-alkylated, and potentially di-alkylated products. This is a tedious mixture to separate and purifiy.
-
Solution: Protection of the Amino Group: To ensure selective O-alkylation, the amino group should be protected before the alkylation step. A common and effective method is the formation of an imine by reacting the aminophenol with an aldehyde, such as benzaldehyde. The imine can then be hydrolyzed after O-alkylation to regenerate the free amine. Acetyl protection is another strategy, though deprotection might require harsher conditions.
-
-
Steric Hindrance: The Williamson ether synthesis is an S(_N)2 reaction and is sensitive to steric hindrance.
-
Solution: Choice of Alkyl Halide: Use primary alkyl halides whenever possible, as they are most effective for S(_N)2 reactions. Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly result in elimination.[1]
-
-
Incomplete Deprotonation of the Phenol: The phenoxide is the active nucleophile. Incomplete deprotonation of the hydroxyl group will result in unreacted starting material.
-
Solution: Choice of Base and Solvent: A suitable base, such as potassium carbonate (K(_2)CO(_3)), should be used in a polar aprotic solvent like acetone or DMF to facilitate the deprotonation of the phenolic hydroxyl group.
-
Troubleshooting Workflow for Low Yield in O-Alkylation:
Caption: Troubleshooting workflow for low yields in O-alkylation.
Issue 2: Undesired Regioisomers in the Nitration of Alkoxybenzenes
Question: I am preparing a nitroalkoxybenzene as a precursor to my target alkoxy aniline, but I am getting a mixture of ortho, meta, and para isomers. How can I control the regioselectivity of the nitration?
Answer:
The alkoxy group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. However, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the basic amino group of an aniline can be protonated, forming an ammonium ion (-NH(_3)
+
), which is a meta-directing deactivator. This can lead to the formation of the undesired meta-nitroaniline.
Solutions to Control Regioselectivity:
-
Protection of the Amino Group: To prevent protonation of the amino group and ensure ortho/para-direction from the alkoxy group, the amino group should be protected as an amide (e.g., by reacting the aniline with acetic anhydride to form an acetanilide). The acetyl group is still an ortho-, para-director but is less activating than the amino group, which can also help prevent polysubstitution. The acetyl group can be removed by hydrolysis after nitration.
-
Control of Reaction Conditions: The regioselectivity of nitration can also be influenced by the solvent and reaction temperature. A detailed DFT analysis of the dinitration of dimethoxybenzenes has shown that solvation effects can alter the regioselectivity.
Logical Flow for Controlling Nitration Regioselectivity:
Caption: Decision process for controlling nitration regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted alkoxy anilines?
A1: The two most prevalent methods for synthesizing substituted alkoxy anilines are:
-
Reduction of Nitroalkoxybenzenes: This is a widely used industrial method. It involves the nitration of an appropriate alkoxybenzene followed by the reduction of the nitro group to an amine. Common reducing agents include iron filings in acidic medium, catalytic hydrogenation (e.g., with Raney nickel or Pd/C), or zinc powder in methanol under acidic conditions.[2]
-
O-Alkylation of Aminophenols: This method involves the direct alkylation of the hydroxyl group of an aminophenol. To achieve selectivity for O-alkylation over N-alkylation, the amino group is typically protected prior to the reaction.[3][4]
Q2: How can I purify my substituted alkoxy aniline from unreacted starting materials and byproducts?
A2: Purification strategies depend on the nature of the impurities. Common methods include:
-
Acid-Base Extraction: If your product is a free base and the impurities are neutral, you can dissolve the crude mixture in an organic solvent and wash with an aqueous acid (e.g., 1M HCl). The aniline will form a water-soluble salt and move to the aqueous phase, which can then be neutralized to recover the purified aniline. However, this method is not suitable if your product is acid-sensitive.
-
Column Chromatography: Silica gel chromatography is a very effective method for separating the desired alkoxy aniline from impurities with different polarities.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
-
Distillation: For liquid alkoxy anilines, vacuum distillation can be used to separate components with different boiling points.
Q3: Can the alkoxy group be cleaved during the synthesis?
A3: Yes, ether cleavage is a potential side reaction, especially under strongly acidic conditions (e.g., using HBr or HI). If your synthetic route involves a step that requires strong acid, you should consider the stability of your alkoxy group. Methyl and ethyl ethers are generally more stable than benzyl or tert-butyl ethers under acidic conditions.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 4-Ethoxyaniline
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-Nitrophenetole | Iron borings, HCl, 80-100°C | up to 85 | [2] |
| 4-Nitrophenetole | Zinc powder, NH(_4)Cl/H(_2)O in Methanol, 0-5°C, then HCl | 70-85 | [2] |
| 4-Nitrophenetole | Catalytic hydrogenation, Raney nickel, H(_2) (pressure) | Not specified, but noted as a "cleaner route" | [2] |
| 4-Ethoxyaniline (free base) | HCl in ethanol | Not applicable (salt formation) | [2] |
Table 2: Yields for Selective O-Alkylation of Aminophenols with Amino Group Protection
| Aminophenol | Alkyl Halide | Product | Yield (%) | Reference |
| o-Aminophenol | Benzyl bromide | 2-(Benzyloxy)aniline | 93.5 | [4] |
| o-Aminophenol | Allyl bromide | 2-(Allyloxy)aniline | 82.2 | [4] |
| o-Aminophenol | Methyl iodide | 2-Methoxyaniline | 53.8 | [4] |
| o-Aminophenol | n-Pentyl bromide | 2-(Pentyloxy)aniline | 62.8 | [4] |
| p-Aminophenol | Benzyl bromide | 4-(Benzyloxy)aniline | 91.2 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxyaniline Hydrochloride from 4-Nitrophenetole [2]
This protocol involves the reduction of the nitro group followed by salt formation.
Materials:
-
4-Nitrophenetole
-
Zinc powder
-
Methanol
-
Ammonium chloride (NH(_4)Cl)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Reduction: In a round-bottom flask, dissolve 4-nitrophenetole in methanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of ammonium chloride in water.
-
Slowly add zinc powder to the reaction mixture while maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the zinc salts and wash the solid with methanol.
-
Combine the filtrates and evaporate the methanol under reduced pressure to obtain the crude 4-ethoxyaniline (free base).
-
Salt Formation: Dissolve the crude 4-ethoxyaniline in ethanol.
-
Slowly add concentrated hydrochloric acid to the solution until the pH is acidic.
-
The 4-ethoxyaniline hydrochloride will precipitate.
-
Purification: Collect the precipitate by filtration and recrystallize from an ethanol/water mixture to obtain the pure product.
Protocol 2: Selective O-Alkylation of o-Aminophenol to Synthesize 2-(Benzyloxy)aniline [4]
This protocol utilizes a protection-alkylation-deprotection strategy.
Materials:
-
o-Aminophenol
-
Benzaldehyde
-
Methanol
-
Potassium carbonate (K(_2)CO(_3))
-
Acetone
-
Benzyl bromide
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (NaHCO(_3))
-
Dichloromethane
Procedure:
-
Protection: To a stirred solution of o-aminophenol in methanol, add benzaldehyde. Stir the resulting solution for 1 hour. Remove the solvent in vacuo, and recrystallize the residue from ethanol to afford the imine (phenylmethyleneaminophenol).
-
Alkylation: To a stirred solution of the obtained imine in acetone, add potassium carbonate and benzyl bromide. Reflux the mixture for 20 hours.
-
Deprotection and Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. Add aqueous hydrochloric acid to the residue and stir. Wash the aqueous layer with dichloromethane. Neutralize the aqueous layer with sodium bicarbonate.
-
Purification: Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-(benzyloxy)aniline.
Mandatory Visualization
General Synthetic Pathways to Substituted Alkoxy Anilines
Caption: Key synthetic routes to substituted alkoxy anilines.
References
Identifying and minimizing side reactions in Williamson ether synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Williamson ether synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Williamson ether synthesis in a question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in a Williamson ether synthesis can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. Here are the key areas to investigate:
-
Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent, which is favored under certain conditions.[1][2] Another possibility, especially with phenoxides, is C-alkylation of the aromatic ring.[3]
-
Steric Hindrance: The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric bulk.[4][5] If either the alkoxide or the alkyl halide is sterically hindered, the reaction rate will decrease, and elimination may become the major pathway.[2][6]
-
Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1][5]
To improve your yield, consider the following troubleshooting steps:
-
Re-evaluate your choice of reactants:
-
Alkylating Agent: Whenever possible, use a primary alkyl halide.[1][5][7] Secondary alkyl halides can give mixtures of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[7][8]
-
Alkoxide: If synthesizing an asymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Choose the combination that involves the less sterically hindered alkyl halide.[6] For instance, to synthesize tert-butyl methyl ether, it is far better to use sodium tert-butoxide and methyl iodide than sodium methoxide and tert-butyl chloride.
-
-
Optimize your reaction conditions:
-
Base: Use a strong, non-nucleophilic base to generate the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are often good choices as they irreversibly deprotonate the alcohol.[7][8] For aryl ethers, weaker bases like NaOH, KOH, or K2CO3 can be effective.[3]
-
Solvent: Employ a polar aprotic solvent such as acetonitrile, DMF, or DMSO.[1][3][9] These solvents solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion. Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[1][9]
-
Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[1][9] However, higher temperatures can favor the competing E2 elimination reaction.[1] If elimination is a problem, try running the reaction at a lower temperature for a longer period.
-
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
A2: The formation of an alkene is a clear indication that the E2 elimination pathway is competing with the desired SN2 reaction.[2] This is particularly problematic with secondary and tertiary alkyl halides.[1][7]
To minimize elimination, implement the following strategies:
-
Substrate Selection: As emphasized before, the most effective way to avoid elimination is to use a primary alkyl halide.[1][5][7] If you must use a secondary halide, be prepared for a mixture of products.[7] Tertiary halides are not suitable for the Williamson ether synthesis.[7][10]
-
Alkoxide Choice: Less sterically hindered alkoxides are less likely to act as a base and promote elimination.[6]
-
Temperature Control: Lowering the reaction temperature will generally favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is often higher.[1]
-
Base Selection: While a strong base is needed to form the alkoxide, a very bulky base can favor elimination.[11] However, the primary driver of elimination is the structure of the alkyl halide.
Q3: My starting materials are not fully consumed, even after a long reaction time. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Insufficiently strong base: The alcohol may not be fully deprotonated to form the reactive alkoxide.[12] Ensure your base is strong enough to deprotonate the specific alcohol you are using. For simple alcohols (pKa ~16-18), a strong base like NaH is necessary.[12] For more acidic phenols (pKa ~10), a weaker base like NaOH or KOH can suffice.[8][13]
-
Poor solvent choice: As mentioned, protic or apolar solvents can hinder the reaction.[1][9] Switching to a polar aprotic solvent like DMF or DMSO can significantly improve the reaction rate.[1][3][9]
-
Moisture in the reaction: Water can quench the alkoxide and hydrolyze the alkyl halide. Ensure all your reagents and glassware are dry.
-
Deactivation of the alkyl halide: If the alkyl halide is not very reactive (e.g., an alkyl chloride), you can add a catalytic amount of a soluble iodide salt (like NaI or KI). The iodide will displace the chloride in-situ to form a more reactive alkyl iodide (Finkelstein reaction), which then reacts faster with the alkoxide.[14]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis?
A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][5] In this one-step process, an alkoxide ion (RO⁻), acting as a nucleophile, performs a "backside attack" on the electrophilic carbon of an alkyl halide (R'-X), displacing the halide leaving group and forming the ether (R-O-R').[1][9]
Q2: Can I use secondary or tertiary alkyl halides in the Williamson ether synthesis?
A2: It is strongly discouraged. Secondary alkyl halides will often lead to a mixture of the desired ether (via SN2) and an alkene (via E2 elimination), with the alkene often being the major product.[7][8] Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene and are not suitable substrates for this reaction.[7][10]
Q3: What are the best solvents for the Williamson ether synthesis?
A3: Polar aprotic solvents are generally the best choice.[1][15] Common examples include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3][9] These solvents effectively solvate the counter-ion of the alkoxide but not the alkoxide itself, making it a more potent nucleophile.[1]
Q4: Can I synthesize aryl ethers using this method?
A4: Yes, aryl ethers can be synthesized, but with a specific combination of reactants. You should react a phenoxide with an alkyl halide.[12] The alternative, reacting an alkoxide with an aryl halide, will not work because SN2 reactions do not occur on sp²-hybridized carbons of the aromatic ring.[7]
Q5: Are there any catalysts that can improve the reaction?
A5: While not always necessary, certain catalysts can be beneficial.
-
Phase-transfer catalysts , such as tetrabutylammonium bromide or 18-crown-6, can be used to increase the solubility of the alkoxide in the organic phase, thereby accelerating the reaction.[1]
-
Silver oxide (Ag₂O) can be used to assist the departure of the halide leaving group by coordinating with it.[1][9]
-
As mentioned in the troubleshooting section, a catalytic amount of an iodide salt can be added to convert a less reactive alkyl chloride or bromide into a more reactive alkyl iodide in situ.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Williamson ether synthesis.
Table 1: Typical Reaction Conditions
| Parameter | Typical Range/Value | Notes |
| Temperature | 50 - 100 °C | Higher temperatures may favor elimination.[1][9] |
| Reaction Time | 1 - 8 hours | Dependent on substrates and conditions.[1][9] |
| Yield | 50 - 95% | Laboratory yields can vary due to side reactions.[1] |
Table 2: Substrate Suitability for SN2 vs. E2
| Alkyl Halide Type | Primary Reaction Pathway | Expected Major Product(s) |
| Methyl | SN2 | Ether |
| Primary (1°) | SN2 | Ether[1][5][7] |
| Secondary (2°) | SN2 and E2 | Mixture of ether and alkene[7][8] |
| Tertiary (3°) | E2 | Alkene[7][10] |
Experimental Protocols
General Protocol for the Synthesis of an Asymmetrical Ether (e.g., Ethyl Phenyl Ether)
-
Alkoxide Formation:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (e.g., phenol).
-
Dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Slowly add a slight molar excess of a strong base (e.g., sodium hydride, NaH) portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
-
Ether Synthesis:
-
To the freshly prepared alkoxide solution, add the primary alkyl halide (e.g., ethyl bromide) dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography to obtain the pure ether.
-
Visualizations
Caption: Main reaction pathways in Williamson ether synthesis.
Caption: Troubleshooting workflow for Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. jk-sci.com [jk-sci.com]
- 4. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]
- 5. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Illustrate with examples the limitations of Williamson’s synthesis for the preparation of certain types of ethers. [vedantu.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
- 14. francis-press.com [francis-press.com]
- 15. youtube.com [youtube.com]
Optimizing reaction conditions for synthesizing 2-(hexyloxy)aniline.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(hexyloxy)aniline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Williamson Ether Synthesis from 2-Aminophenol: This is a direct, one-step approach where 2-aminophenol is reacted with a hexyl halide in the presence of a base.
-
Synthesis from 2-Nitrophenol: This is a two-step process involving an initial Williamson ether synthesis to form 1-(hexyloxy)-2-nitrobenzene, followed by the reduction of the nitro group to an amine.[1]
Troubleshooting Guides
Low Yield
Q2: My reaction yield is consistently low. What are the potential causes and solutions when starting from 2-aminophenol?
A2: Low yields in the Williamson ether synthesis of this compound from 2-aminophenol are common and can be attributed to several factors. The primary issues include side reactions, incomplete deprotonation of the starting material, and suboptimal reaction conditions.
Troubleshooting Low Yield in 2-Aminophenol Route:
| Potential Cause | Explanation | Recommended Solution(s) |
| N-Alkylation Side Reaction | The amino group of 2-aminophenol is also nucleophilic and can compete with the hydroxyl group in reacting with the hexyl halide, leading to the formation of N-hexyl and N,O-dihexyl side products. | 1. Protect the amino group: Before the ether synthesis, protect the amino group, for example, by forming a Schiff base with benzaldehyde. This allows for selective O-alkylation. The protecting group can be removed by hydrolysis after the reaction. 2. Use a milder base: Strong bases can deprotonate both the hydroxyl and amino groups, increasing the likelihood of N-alkylation. Using a weaker base like potassium carbonate (K₂CO₃) can favor O-alkylation. |
| Incomplete Deprotonation | For the O-alkylation to occur, the hydroxyl group of 2-aminophenol must be deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete. | 1. Choice of Base: Use a sufficiently strong base to deprotonate the phenol. Sodium hydride (NaH) is very effective but can also promote N-alkylation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices for phenolic alkylations. 2. Stoichiometry: Use at least one equivalent of the base, and in some cases, a slight excess (1.1-1.5 equivalents) may be beneficial. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, if the temperature is too high, it can promote side reactions such as elimination of the hexyl halide. | Optimize Temperature: The optimal temperature depends on the solvent and base used. Generally, reactions are run at elevated temperatures (reflux). Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. |
| Poor Solvent Choice | The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide. | Select an Appropriate Solvent: Polar aprotic solvents like acetone, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving a more reactive "naked" anion. |
Q3: I'm using the 2-nitrophenol route and experiencing low yield. What should I investigate?
A3: In the 2-nitrophenol route, low yield can occur in either the ether synthesis step or the subsequent nitro reduction step.
Troubleshooting Low Yield in 2-Nitrophenol Route:
| Step | Potential Cause | Recommended Solution(s) |
| Williamson Ether Synthesis | Incomplete reaction: Similar to the 2-aminophenol route, incomplete deprotonation or suboptimal temperature can lead to low conversion. The electron-withdrawing nitro group makes the hydroxyl group more acidic, so milder bases are often sufficient. | 1. Base and Solvent: Potassium carbonate (K₂CO₃) in acetone or acetonitrile is a common and effective combination. 2. Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration. Monitor by TLC to confirm the consumption of the 2-nitrophenol. |
| Nitro Group Reduction | Inefficient reduction: The choice of reducing agent and reaction conditions are critical for achieving a high yield of the desired aniline. | 1. Catalytic Hydrogenation: This is a clean and high-yielding method. Use a catalyst like palladium on carbon (Pd/C) with hydrogen gas. Ensure the catalyst is active and the system is properly set up for hydrogenation. 2. Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are effective alternatives to catalytic hydrogenation. Ensure the stoichiometry of the reducing agent is correct. |
Product Purity Issues
Q4: My final product is impure. What are the likely side products and how can I purify this compound?
A4: Impurities often arise from side reactions during the synthesis or from unreacted starting materials.
Common Impurities and Purification Strategies:
| Potential Impurity | Origin | Purification Method |
| Unreacted 2-Aminophenol or 2-Nitrophenol | Incomplete reaction. | Column Chromatography: Use a silica gel column with a non-polar/polar solvent gradient, such as hexane/ethyl acetate. The starting materials are more polar and will elute later than the product. |
| N-hexyl-2-aminophenol and N,O-dihexyl-2-aminophenol | N-alkylation side reaction when starting with 2-aminophenol. | Column Chromatography: These side products have different polarities than the desired O-alkylated product and can be separated on a silica gel column. |
| Hexene | Elimination side reaction of hexyl bromide, especially with strong bases and high temperatures. | Evaporation/Distillation: Hexene is volatile and can often be removed during solvent evaporation or by distillation of the product. |
Purification Protocols:
-
Column Chromatography: A typical mobile phase for the purification of this compound on a silica gel column is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). The exact ratio will depend on the specific impurities present.
-
Recrystallization: For further purification, recrystallization can be effective. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, methanol) and then add a co-solvent in which it is less soluble (e.g., water) until the solution becomes turbid. Upon cooling, the purified product should crystallize out. Alternatively, recrystallization from a single solvent like hexane or heptane may be possible.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Aminophenol (with Amine Protection)
Step 1: Protection of the Amino Group (Schiff Base Formation)
-
In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in methanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-aminophenol. This can be used in the next step without further purification.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Dissolve the crude Schiff base from Step 1 in acetone or acetonitrile.
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add 1-bromohexane (1.1 equivalents).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
Step 3: Deprotection (Hydrolysis of the Schiff Base)
-
Dissolve the crude product from Step 2 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 2M HCl).
-
Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of this compound from 2-Nitrophenol
Step 1: Williamson Ether Synthesis
-
In a round-bottom flask, combine 2-nitrophenol (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and acetone or acetonitrile.
-
Add 1-bromohexane (1.1 equivalents).
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture, filter off the salts, and evaporate the solvent.
-
The resulting crude 1-(hexyloxy)-2-nitrobenzene can be purified by column chromatography or used directly in the next step.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 1-(hexyloxy)-2-nitrobenzene from Step 1 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC, typically 4-12 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain crude this compound.
-
Purify by column chromatography or recrystallization.
Visualizing Workflows and Relationships
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield.
References
Best practices for preventing the oxidation of 2-(hexyloxy)aniline.
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the oxidation of 2-(hexyloxy)aniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound solution has turned yellow/brown. What is the cause?
A1: The yellow or brown discoloration of this compound is a common indicator of oxidation. Like many aniline derivatives, this compound is susceptible to degradation upon exposure to air (oxygen) and light. The oxidation process can lead to the formation of colored impurities and a resinous mass through polymerization.
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to displace oxygen.[2][3] Storage in a refrigerator at approximately 4°C can also help to slow down the degradation process.
Q3: Are there any chemical additives that can prevent the oxidation of this compound?
Q4: How can I remove coloration from my oxidized this compound sample?
A4: If your sample has already discolored, purification may be necessary. Column chromatography is a common and effective method for removing colored impurities. The choice of solvent system for chromatography will depend on the polarity of the impurities. Alternatively, distillation under reduced pressure can be used to purify the liquid aniline derivative.
Q5: What analytical techniques can I use to assess the purity and detect oxidation products of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and separating any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound and identify impurities. For visual inspection of discoloration, UV-Vis spectroscopy can be employed to monitor changes in the absorbance spectrum over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid Discoloration of Solid or Liquid Sample | Exposure to air and/or light. | Store the compound in an amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a refrigerator. |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be used, store it under inert gas in a sealed container and in the dark. Consider adding a suitable antioxidant if compatible with your experiment. |
| Formation of Precipitate in Solution | Polymerization of oxidized product. | Filter the solution to remove the precipitate. The remaining solution should be repurified, for example, by passing it through a short plug of silica gel, before use. |
| Difficulty in Achieving Expected Reaction Yield | Reactivity of this compound compromised by oxidation. | Ensure the starting material is pure. If necessary, purify the this compound by column chromatography or distillation before use. |
Experimental Protocols
Protocol for Handling and Storage of this compound
-
Inert Atmosphere Handling: All manipulations of this compound should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
Solvent Degassing: If preparing a solution, use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Light Protection: Use amber-colored glassware or wrap glassware with aluminum foil to protect the compound from light.
-
Storage: For long-term storage, place the sealed container inside a secondary container with a desiccant and store in a refrigerator.
Protocol for Monitoring Oxidation by UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of freshly purified this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Initial Spectrum: Record the initial UV-Vis spectrum of the solution.
-
Exposure: Expose the solution to air and ambient light.
-
Time-course Measurement: Record the UV-Vis spectrum at regular intervals (e.g., every hour) to monitor the appearance of new absorption bands, which would indicate the formation of oxidation products.
Visualizations
Caption: General oxidation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Aniline, p-(hexyloxy)-, hydrochloride | C12H20ClNO | CID 42545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 3. geneseo.edu [geneseo.edu]
- 4. 4-(Hexyloxy)aniline 99 39905-57-2 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 52464-50-3 | Benchchem [benchchem.com]
Safe handling and storage procedures for 2-(hexyloxy)aniline.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 2-(hexyloxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye damage and may lead to an allergic skin reaction.[2] Furthermore, it is suspected of causing genetic defects and cancer, and it is known to cause damage to organs, specifically the blood, through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[4]
Q2: What immediate actions should I take in case of accidental exposure?
A2: In case of any exposure, immediately call a poison center or doctor.[2]
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After inhalation: Move the exposed individual to fresh air and keep them in a comfortable position for breathing. If breathing is difficult, administer oxygen.[2]
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After skin contact: Immediately remove all contaminated clothing. Gently wash the affected skin with plenty of soap and water for at least 30 minutes.[2]
-
After eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing.[2]
-
If swallowed: Rinse the mouth with water and seek immediate medical attention.[1][5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is mandatory to wear protective gloves, protective clothing, eye protection, and face protection.[1][4][3] In situations with inadequate ventilation, a suitable respirator must be used.[2]
Q4: How should I properly store this compound?
A4: Store this compound in a tightly closed container in a dry and well-ventilated place.[1] The storage area should be locked up or accessible only to qualified or authorized personnel.[3] It is sensitive to light and moisture, so it should be handled under an inert gas and protected from light.[4][3] Keep it away from heat, sparks, open flames, and hot surfaces.[4]
Q5: What should I do in the event of a spill?
A5: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment, including respiratory protection.[1] Prevent the spill from entering drains.[1][4] Contain the spill using an inert absorbent material and transfer it to a suitable, closed container for disposal.[4][2]
Troubleshooting Guides
Problem: I notice a skin rash after handling this compound.
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Cause: This could be an allergic skin reaction, as this compound is a known skin sensitizer.[1][4]
-
Solution:
-
Immediately wash the affected area with soap and water.
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Remove any clothing that may have come into contact with the chemical.
-
Seek medical advice.[3]
-
Review your handling procedures and PPE to ensure full compliance and prevent future exposure. Contaminated work clothing should not be allowed out of the workplace.[1][4]
-
Problem: The material has changed color or appearance in storage.
-
Cause: This could indicate degradation of the product, possibly due to exposure to light or air. This compound is light-sensitive.[4]
-
Solution:
-
Do not use the material if you suspect it has degraded.
-
Dispose of the material according to your institution's hazardous waste disposal procedures.
-
Ensure that future storage is in a tightly sealed, light-resistant container, under an inert atmosphere if possible, and in a designated, well-ventilated storage area.[4][3]
-
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 94 °C / 201.2 °F | [5] |
| Melting Point | -42 °C / -43.6 °F | [5] |
| Boiling Point | 208 °C / 406.4 °F | [5] |
| Specific Gravity | 0.888 g/cm³ | [5] |
| Vapor Pressure | 23 hPa @ 20 °C | [5] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably a chemical fume hood.[4][3]
-
Assemble all necessary PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
Post-Handling:
Protocol 2: Spill Response Procedure
-
Immediate Actions:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Remove all ignition sources.[1]
-
-
Containment and Cleanup:
-
Wear appropriate PPE, including respiratory protection.[1]
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (follow your institution's guidelines), and then wash with soap and water.
-
Properly dispose of all contaminated materials, including cleaning supplies and PPE.
-
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision tree for the safe handling of this compound.
References
Identification and removal of common impurities in 2-(hexyloxy)aniline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(hexyloxy)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically produced this compound?
A1: Common impurities in this compound typically arise from its synthesis, which commonly involves a Williamson ether synthesis followed by the reduction of a nitro group. Potential impurities include:
-
Unreacted Starting Materials: 2-nitrophenol, hexyl bromide, and 2-(hexyloxy)nitrobenzene.
-
Byproducts from Ether Synthesis: Hexene (from elimination of hexyl bromide) and other isomers of hexyloxynitrobenzene.
-
Byproducts from Nitro Reduction: Incompletely reduced intermediates such as nitroso or hydroxylamine species, and coupling byproducts like azo compounds.
-
Degradation Products: Oxidation of the aniline group can lead to colored impurities over time.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for preliminary purity assessment. A typical TLC protocol would involve dissolving a small amount of your sample in a suitable solvent (e.g., ethyl acetate) and eluting it on a silica gel plate with a solvent system like hexane/ethyl acetate. The presence of multiple spots indicates impurities. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to identify and quantify volatile impurities.[1][2]
Q3: My this compound is discolored (yellow to brown). What causes this and can it be removed?
A3: Discoloration in anilines is often due to the formation of colored oxidation products. These impurities are typically highly polar. They can often be removed by passing the material through a short plug of silica gel or by recrystallization. Storing the purified aniline under an inert atmosphere (nitrogen or argon) and in a cool, dark place can help prevent re-oxidation.
Troubleshooting Guides
Problem 1: Incomplete reaction during the synthesis of 2-(hexyloxy)nitrobenzene (Williamson Ether Synthesis Step).
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Symptom: TLC or GC analysis shows a significant amount of unreacted 2-nitrophenol.
-
Possible Cause 1: Incomplete deprotonation of 2-nitrophenol.
-
Solution: Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used in an appropriate molar excess. The reaction should be stirred for an adequate amount of time to ensure complete formation of the phenoxide.
-
-
Possible Cause 2: Low reaction temperature or insufficient reaction time.
-
Solution: The reaction may require heating. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Possible Cause 3: Poor quality of hexyl bromide.
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Solution: Use freshly distilled or high-purity hexyl bromide.
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Problem 2: Formation of byproducts during the nitro group reduction.
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Symptom: The final product is contaminated with species other than the starting nitro compound or the desired aniline, as observed by GC-MS.
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Possible Cause: The choice of reducing agent and reaction conditions. For example, using lithium aluminum hydride (LiAlH4) for aromatic nitro reductions can lead to the formation of azo compounds.
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Solution: Catalytic hydrogenation (e.g., H2 over Pd/C) is generally a clean method for nitro group reduction. Alternatively, using tin(II) chloride (SnCl2) in an acidic medium is also effective and selective.
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Problem 3: Difficulty in removing residual starting materials and byproducts from the final product.
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Symptom: The purified this compound still shows the presence of starting materials or byproducts in spectroscopic analyses (e.g., NMR, GC-MS).
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Solution: A multi-step purification approach is often necessary. This can include an initial acid-base extraction to remove acidic (unreacted 2-nitrophenol) and basic (product) components, followed by column chromatography for final polishing.
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
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Sample Preparation: Dissolve approximately 1 mg of the crude this compound in 1 mL of a suitable solvent such as dichloromethane or methanol.
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GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Identify the peaks corresponding to this compound and potential impurities by comparing their mass spectra with library data and considering their fragmentation patterns.
Protocol 2: Purification of this compound by Acid-Base Extraction and Column Chromatography
-
Acid-Base Extraction:
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Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
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Wash the organic layer with a 1 M HCl solution to extract the basic this compound as its hydrochloride salt into the aqueous layer.[3][4]
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Separate the aqueous layer and wash it with diethyl ether to remove any neutral impurities.
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Basify the aqueous layer with a 2 M NaOH solution until the pH is >10.
-
Extract the liberated this compound back into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack the column with silica gel in hexane.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Data Presentation
Table 1: Hypothetical Impurity Profile of Crude this compound Before and After Purification
| Impurity | Retention Time (GC) | Area % (Crude) | Area % (After Purification) |
| Hexyl bromide | 5.2 min | 1.5% | < 0.1% |
| 2-Nitrophenol | 8.1 min | 3.2% | Not Detected |
| 2-(hexyloxy)nitrobenzene | 10.5 min | 4.8% | < 0.2% |
| This compound | 9.3 min | 89.5% | > 99.5% |
| Azo-dimer byproduct | 15.2 min | 1.0% | Not Detected |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
References
Troubleshooting poor peak resolution in HPLC of aniline isomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of aniline isomers.
Troubleshooting Guides
Poor peak resolution in the HPLC separation of aniline isomers can manifest as peak tailing, peak broadening, or co-elution. This guide provides a systematic approach to identifying and resolving these common issues.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak shape with a trailing edge that slowly returns to the baseline. This is a common issue when analyzing basic compounds like aniline isomers.
Possible Causes and Solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic aniline isomers, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 3 or below can protonate the silanol groups, minimizing these secondary interactions. The use of additives like 0.1% formic acid or ammonium formate can help achieve and maintain a low pH.[1]
-
Solution 2: Use End-Capped Columns: Employing a column with an end-capped stationary phase, where residual silanol groups are chemically bonded with a small molecule, can significantly reduce tailing.
-
Solution 3: Add a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce Sample Concentration or Injection Volume: Dilute the sample or decrease the injection volume to ensure you are not exceeding the column's loading capacity.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush or Replace the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Problem: Peak Broadening
Peak broadening results in wider peaks with lower peak height, which can compromise resolution and sensitivity.
Possible Causes and Solutions:
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.
-
Solution: Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing to connect the different components of the HPLC system. Ensure all fittings are properly connected to avoid dead volume.
-
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to inefficient mass transfer and broader peaks.
-
Solution: Optimize Flow Rate: Reduce the flow rate to allow for better equilibration of the analytes between the mobile and stationary phases.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the sample band to spread before it reaches the column.
-
Solution: Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Problem: Co-elution or Poor Separation of Isomers
This occurs when two or more aniline isomers are not adequately separated, resulting in overlapping peaks.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase significantly impacts selectivity.
-
Solution 1: Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol, being a protic solvent, can engage in hydrogen bonding interactions, which can be beneficial for separating isomers. Acetonitrile, an aprotic solvent, offers different selectivity based on dipole-dipole interactions.[2][3][4][5][6]
-
Solution 2: Optimize Organic Modifier Concentration: Adjust the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent generally increases retention and may improve the resolution of closely eluting peaks.
-
-
Inadequate Stationary Phase Chemistry: The stationary phase plays a crucial role in the separation mechanism. A standard C18 column may not always provide the best selectivity for aniline isomers.
-
Incorrect Mobile Phase pH: The ionization state of aniline isomers is pH-dependent, which affects their retention and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why are my aniline isomer peaks tailing on a C18 column?
Peak tailing of basic compounds like aniline on a standard silica-based C18 column is often due to interactions between the basic amine groups of the analytes and acidic residual silanol groups on the stationary phase. To mitigate this, you can lower the mobile phase pH (e.g., to pH 3 with 0.1% formic acid), use an end-capped C18 column, or add a competing base like triethylamine to the mobile phase.
Q2: How can I improve the resolution between o-, m-, and p-aniline isomers?
Improving the resolution of these isomers often requires optimizing both the mobile and stationary phases.
-
Mobile Phase: Adjusting the mobile phase pH is critical. Since aniline isomers are basic, their retention is highly dependent on the pH. Experimenting with a pH range, typically between 3 and 7, can significantly alter the selectivity. Additionally, changing the organic modifier from acetonitrile to methanol (or vice versa) can impact the separation due to different solvent-analyte interactions.[2][3][4][5][6]
-
Stationary Phase: If a C18 column does not provide adequate resolution, consider a PFP (Pentafluorophenyl) column. PFP columns offer different selectivity mechanisms, including π-π interactions, which can be very effective for separating aromatic positional isomers.[1][3][7][8]
Q3: What is the effect of mobile phase pH on the retention of aniline isomers?
Aniline isomers are weak bases. At a lower mobile phase pH, they will be more protonated (ionized). In reversed-phase HPLC, the ionized form is more polar and will therefore have a shorter retention time. As the pH increases, the anilines become less protonated (more neutral), leading to increased hydrophobicity and longer retention times on a C18 column. However, at very high pH, silanol groups on the stationary phase can become deprotonated and negatively charged, which can lead to secondary ionic interactions and peak tailing. Therefore, finding an optimal pH that balances retention and peak shape is crucial.[2][9]
Q4: Should I use acetonitrile or methanol as the organic modifier for aniline isomer separation?
The choice between acetonitrile and methanol can significantly affect the selectivity of your separation.
-
Acetonitrile is an aprotic solvent and is generally a stronger eluent than methanol in reversed-phase HPLC, leading to shorter retention times. It primarily interacts through dipole-dipole forces.
-
Methanol is a protic solvent and can engage in hydrogen bonding with the analytes. This can introduce a different selectivity, which may be advantageous for separating isomers with subtle structural differences.
It is often beneficial to screen both solvents during method development to determine which provides the better resolution for your specific aniline isomers.[2][3][4][5][6]
Q5: When should I consider using a PFP column instead of a C18 column for aniline isomer analysis?
A PFP (Pentafluorophenyl) column is a good alternative to a C18 column when you are struggling to resolve positional isomers of aromatic compounds like aniline. The fluorinated phenyl groups of the PFP stationary phase can provide multiple interaction mechanisms, including:
-
π-π interactions with the aromatic ring of the aniline isomers.
-
Dipole-dipole interactions .
-
Hydrogen bonding .
These additional interactions, which are different from the primarily hydrophobic interactions on a C18 phase, can lead to unique selectivity and improved resolution of closely related isomers.[1][3][7][8]
Data Presentation
Table 1: General Influence of Mobile Phase pH on Retention of Aniline Isomers
| Mobile Phase pH | Expected Ionization State of Aniline Isomers | Expected Retention on C18 Column | Potential Issues |
| Low pH (~2-4) | High (protonated) | Shorter | Poor retention |
| Mid pH (~5-7) | Moderate | Intermediate | Potential for optimal selectivity |
| High pH (>8) | Low (neutral) | Longer | Peak tailing due to silanol interactions |
Note: The optimal pH for separation will depend on the specific isomers and other chromatographic conditions.
Table 2: Qualitative Comparison of C18 and PFP Columns for Aniline Isomer Separation
| Feature | C18 Column | PFP (Pentafluorophenyl) Column |
| Primary Interaction | Hydrophobic | π-π, Dipole-Dipole, Hydrogen Bonding, Hydrophobic |
| Selectivity for Isomers | Can be limited for positional isomers. | Often provides enhanced selectivity for positional and aromatic isomers.[1][3][7][8] |
| Typical Application | General purpose reversed-phase separations. | Separation of aromatic compounds, positional isomers, halogenated compounds, and polar compounds. |
Table 3: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger (generally shorter retention times)[6] | Weaker (generally longer retention times) |
| Selectivity | Aprotic, dipole-dipole interactions. | Protic, hydrogen bonding interactions.[6] |
| System Backpressure | Lower | Higher |
| UV Cutoff | Lower (~190 nm) | Higher (~205 nm) |
Experimental Protocols
Key Experiment: HPLC Method for the Separation of Aniline and its Degradation Products
This protocol is adapted from a method developed for the simultaneous analysis of aniline and its degradation products (aminophenols and phenol).
Chromatographic Conditions:
-
Column: C4, 5 µm particle size
-
Mobile Phase: Methanol/Acetate Buffer (10 mM, pH 5) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Temperature: Ambient
Methodology:
-
Mobile Phase Preparation: Prepare a 10 mM acetate buffer and adjust the pH to 5.0. Mix with methanol in a 40:60 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare stock solutions of aniline isomers in methanol. Prepare working standard solutions by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dilute the sample containing aniline isomers in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. mac-mod.com [mac-mod.com]
- 5. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 8. uhplcs.com [uhplcs.com]
- 9. moravek.com [moravek.com]
Technical Support Center: Purifying Alkoxy Anilines by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of alkoxy anilines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of alkoxy anilines, offering potential causes and practical solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Streaking or Tailing of Spots/Bands | Acidic Nature of Silica Gel: Alkoxy anilines are basic compounds that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and elongated spots.[1][2] | Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.1-3% v/v).[1] This neutralizes the acidic sites on the silica. You can also pre-treat the silica gel by flushing the column with a solvent mixture containing TEA before loading your sample. |
| Inappropriate Solvent Polarity: The polarity of the mobile phase may not be optimal for the specific alkoxy aniline, causing it to move too slowly or too quickly, resulting in streaking. | Optimize Mobile Phase: Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate) based on preliminary Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) value between 0.2 and 0.4 for the target compound.[3] | |
| Column Overload: Applying too much sample to the column can exceed its separation capacity, leading to broad, streaking bands. | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. The optimal loading capacity depends on the difficulty of the separation. | |
| Low Yield or Recovery | Irreversible Adsorption: The basic nature of the aniline may cause it to bind irreversibly to the acidic silica gel.[1] | Use a Deactivated or Alternative Stationary Phase: Employ silica gel deactivated with triethylamine, or consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1] |
| Compound Decomposition: Some alkoxy anilines may be sensitive to the acidic environment of the silica gel and decompose during chromatography.[4] | Test Compound Stability: Before performing column chromatography, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears, it indicates decomposition. In this case, using a deactivated or alternative stationary phase is crucial.[4] | |
| Improper Fraction Collection: The desired compound may have eluted faster or slower than expected, leading to its collection in the wrong fractions. | Monitor Elution Closely: Collect smaller fractions and analyze them by TLC to accurately identify the fractions containing the purified product. | |
| Co-elution of Impurities | Similar Polarity of Compounds: The impurity and the target alkoxy aniline may have very similar polarities, making separation difficult with the chosen solvent system. | Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between compounds with close Rf values. |
| Choice of Stationary Phase: Standard silica gel may not provide sufficient selectivity for the separation. | Try an Alternative Stationary Phase: Different stationary phases, such as alumina or cyanopropyl-bonded silica, can offer different selectivities and may resolve the co-eluting compounds.[1] | |
| Compound Insoluble in Loading Solvent | High Polarity of the Compound: The alkoxy aniline may not be soluble in the relatively nonpolar solvent required for loading onto the column. | Dry Loading: Dissolve the sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying alkoxy anilines?
A1: While silica gel is the most common stationary phase, its acidic nature can cause problems with basic compounds like alkoxy anilines.[1][2] For routine purifications where streaking is minimal, silica gel can be used, often with the addition of triethylamine to the mobile phase to improve peak shape.[1] For particularly sensitive or strongly basic alkoxy anilines, or for difficult separations, alternative stationary phases are recommended:
-
Neutral Alumina: Less acidic than silica gel and can be a good choice for basic compounds.
-
Amine-functionalized Silica: This stationary phase has a basic surface, which is ideal for the purification of amines and can often be used with less polar, "softer" solvents like hexane/ethyl acetate without the need for basic additives.[1]
Q2: How do I choose the right mobile phase for my alkoxy aniline purification?
A2: The best mobile phase is typically determined by running preliminary Thin Layer Chromatography (TLC) experiments. A good starting point for many alkoxy anilines is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The goal is to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4.[3] If the compound is more polar, a system like dichloromethane/methanol might be necessary. Remember to add 0.1-1% triethylamine to your chosen mobile phase to prevent streaking.
Q3: How much triethylamine (TEA) should I add to my mobile phase?
A3: A common concentration of triethylamine to add to the mobile phase is between 0.1% and 3% by volume.[1] It is advisable to start with a lower concentration (e.g., 0.5%) and increase it if streaking persists. The addition of TEA will neutralize the acidic silanol groups on the silica gel, minimizing unwanted interactions with your basic alkoxy aniline.
Q4: My alkoxy aniline is a solid and not very soluble in the elution solvent. How should I load it onto the column?
A4: If your compound has poor solubility in the mobile phase, you should use the "dry loading" technique.[5] Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel (enough to form a free-flowing powder after the solvent is removed) to this solution. Remove the solvent by rotary evaporation. The resulting powder, which contains your compound adsorbed onto the silica, can then be carefully and evenly added to the top of your prepared column.
Q5: How can I separate isomeric alkoxy anilines (e.g., ortho, meta, para)?
A5: Separating isomers can be challenging due to their similar polarities.
-
TLC Optimization: First, try to optimize the mobile phase using TLC. Test various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying other solvents like toluene or dichloromethane) to maximize the difference in Rf values between the isomers.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. For instance, a cyanopropyl-bonded phase has been shown to be effective in separating aromatic amine isomers.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC with a specialized column (e.g., a biphenyl column) may be necessary to achieve baseline resolution of the isomers.[6][7]
Experimental Protocol: Column Chromatography of an Alkoxy Aniline
This protocol provides a general methodology for the purification of an alkoxy aniline using column chromatography with deactivated silica gel.
1. Materials:
-
Crude alkoxy aniline mixture
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Triethylamine (TEA)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate - HPLC grade)
-
Sand (acid-washed)
-
Chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
2. Procedure:
-
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) containing 0.5% TEA.
-
Identify a solvent system that provides good separation of the desired alkoxy aniline from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.
-
-
Step 2: Column Packing
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (with 0.5% TEA).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition.
-
Continuously add the mobile phase, ensuring the solvent level never drops below the top of the sand layer.
-
-
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude alkoxy aniline in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer.
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Step 5: Analysis and Product Isolation
-
Identify the fractions containing the pure alkoxy aniline using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified alkoxy aniline.
-
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gtfch.org [gtfch.org]
Navigating the Synthesis of 2-(Hexyloxy)aniline: A Technical Support Guide for Lab and Pilot Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(hexyloxy)aniline. The content is designed to address specific challenges encountered during the scale-up of this process from laboratory to pilot plant operations, with a focus on the Williamson ether synthesis route starting from 2-aminophenol and 1-bromohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Williamson ether synthesis is a widely used and scalable method for preparing this compound. This reaction involves the O-alkylation of 2-aminophenol with an n-hexyl halide, such as 1-bromohexane, in the presence of a base.[1] Another common route involves the etherification of 2-nitrophenol followed by the reduction of the nitro group.[1]
Q2: What are the key starting materials and reagents for the Williamson ether synthesis of this compound?
A2: The primary starting materials are 2-aminophenol and a hexylating agent, typically 1-bromohexane. A base is required to deprotonate the phenolic hydroxyl group of 2-aminophenol, with common choices being potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). A suitable solvent is also necessary, often a polar aprotic solvent like dimethylformamide (DMF) or acetone.
Q3: What is the main side reaction to be aware of during this synthesis?
A3: The primary side reaction of concern is the N-alkylation of the amino group in 2-aminophenol, which leads to the formation of N-hexyl-2-aminophenol and N,N-dihexyl-2-aminophenol. The selectivity between O-alkylation and N-alkylation can be influenced by several factors, including the choice of base, solvent, and reaction temperature.
Q4: How can I improve the yield and selectivity of the O-alkylation?
A4: Employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly improve the yield and selectivity of the O-alkylation. PTCs facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to milder reaction conditions and reduced side reactions.
Q5: What are the typical purification methods for this compound?
A5: The crude product is typically purified using column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate. Subsequent recrystallization from a suitable solvent or solvent mixture can be performed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring, especially at a larger scale. - Formation of byproducts due to N-alkylation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the reaction temperature; typically, the reaction is carried out at a moderately elevated temperature. - Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture. - Employ a phase-transfer catalyst to enhance the rate of O-alkylation. - Consider protecting the amino group before alkylation if N-alkylation is a significant issue. |
| Presence of Significant N-Alkylated Impurities | - Use of a strong base that also deprotonates the amine. - High reaction temperature favoring N-alkylation. - Inappropriate solvent choice. | - Use a milder base like potassium carbonate, which is more selective for deprotonating the phenol. - Conduct the reaction at the lowest effective temperature. - Polar aprotic solvents like DMF can sometimes favor O-alkylation. - Protect the amino group with a suitable protecting group (e.g., as a benzaldehyde imine) prior to alkylation, followed by deprotection.[2][3] |
| Difficulty in Purifying the Product | - Close-running impurities on TLC. - Oiling out during recrystallization. | - Optimize the solvent system for column chromatography; a shallow gradient of ethyl acetate in hexanes may improve separation. - For recrystallization, try a mixed solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature and then add a poor solvent (e.g., water) dropwise until turbidity is observed, followed by slow cooling. |
| Scale-Up Issues (Lab to Pilot) | - Poor heat transfer in a larger reactor. - Inefficient mixing leading to localized overheating and side reactions. - Challenges with reagent addition at a larger scale. | - Use a jacketed reactor with a reliable temperature control system. - Employ a robust overhead mechanical stirrer with an appropriate impeller design for the reactor geometry. - For exothermic reactions, control the rate of addition of the alkylating agent to manage the temperature. - Conduct a thorough process safety analysis before scaling up. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
2-Aminophenol
-
1-Bromohexane
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-aminophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (2 equivalents).
-
Heat the mixture to 60-70 °C.
-
Slowly add 1-bromohexane (1.1 equivalents) dropwise to the reaction mixture.
-
Maintain the temperature and continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Pilot-Scale Synthesis Considerations
When scaling up the synthesis to a pilot plant, the following modifications and considerations are crucial:
-
Reactor: A glass-lined or stainless steel jacketed reactor with overhead stirring and a condenser is required.
-
Reagent Addition: 1-Bromohexane should be added via a dosing pump to control the addition rate and manage any potential exotherm.
-
Temperature Control: The reactor jacket should be connected to a temperature control unit to maintain the desired reaction temperature accurately.
-
Work-up: The aqueous work-up will require larger vessels and a system for separating the aqueous and organic layers. A bottom-outlet reactor can facilitate this process.
-
Purification: Pilot-scale column chromatography or distillation under reduced pressure might be employed for purification, depending on the required purity and the physical properties of the product and impurities.
-
Safety: A thorough HAZOP (Hazard and Operability) study should be conducted before the pilot run. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. The handling of flammable solvents and corrosive bases requires a well-ventilated area and adherence to all safety protocols.
Data Presentation
Table 1: Typical Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) |
| 2-Aminophenol | 10 g | 10 kg |
| 1-Bromohexane | 16.6 g (1.1 eq) | 16.6 kg (1.1 eq) |
| Potassium Carbonate | 25.3 g (2 eq) | 25.3 kg (2 eq) |
| Solvent (DMF) | 200 mL | 200 L |
| Reaction Temperature | 65 °C | 65-70 °C |
| Reaction Time | 18 hours | 24 hours |
| Typical Yield (after purification) | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >97% |
Table 2: Common Impurities and their Identification
| Impurity | Structure | Identification Method |
| 2-Aminophenol (unreacted) | C₆H₇NO | TLC, HPLC, GC-MS |
| 1-Bromohexane (unreacted) | C₆H₁₃Br | GC-MS |
| N-hexyl-2-(hexyloxy)aniline | C₁₈H₃₁NO | HPLC, GC-MS, NMR |
| 2,2'-(Hexane-1,6-diylbis(oxy))dianiline | C₁₈H₂₄N₂O₂ | HPLC, GC-MS |
Visualizations
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-(hexyloxy)aniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of substituted anilines, such as 2-(hexyloxy)aniline, is a critical step in the development of novel compounds. This guide provides a comparative analysis of three prominent synthetic routes to this compound: the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig amination. By presenting detailed experimental protocols and quantitative data, this document aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and substrate scope.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents & Catalysts | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Williamson Ether Synthesis | 2-Nitrophenol, 1-Bromohexane | K₂CO₃, Fe, NH₄Cl | Step 1: 80°C, 12h; Step 2: 100°C, 4h | ~85% (overall) | Cost-effective, readily available starting materials. | Two-step process, use of a flammable and hazardous reducing agent. |
| Ullmann Condensation | 2-Aminophenol, 1-Bromohexane | CuI, K₃PO₄ | 110°C, 24h | Moderate to Good | Direct one-step synthesis. | Harsh reaction conditions (high temperature), long reaction times, potential for side products. |
| Buchwald-Hartwig Amination | 2-Bromo-1-(hexyloxy)benzene, Ammonia source | Pd₂(dba)₃, XPhos, NaOtBu | 100°C, 18h | Good to Excellent | High yields, broad substrate scope, milder conditions than Ullmann. | Expensive palladium catalyst and ligand, requires inert atmosphere. |
Visualizing the Synthetic Pathways
To aid in understanding the workflow of each synthetic route, the following diagrams illustrate the key transformations.
A Comparative Guide to Alkoxy Aniline Derivatives for Liquid Crystal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alkoxy aniline derivatives, a class of organic compounds showing significant promise for liquid crystal applications. We will delve into their synthesis, mesomorphic properties, and key performance metrics, drawing comparisons with established liquid crystal materials. This objective analysis is supported by experimental data to aid in the selection and design of next-generation liquid crystal materials.
Executive Summary
Alkoxy aniline derivatives, particularly those forming Schiff bases, are a versatile class of liquid crystals. Their properties can be finely tuned by modifying the length of the alkoxy chain, allowing for the targeted design of materials with specific mesophase behaviors. While they exhibit a rich variety of nematic and smectic phases, their electro-optical performance, in terms of birefringence and dielectric anisotropy, often differs from commercially available liquid crystal mixtures. This guide presents a comparative analysis to highlight these differences and inform material selection for specific applications.
Comparative Data of Alkoxy Aniline Derivatives and Standard Liquid Crystals
The following tables summarize the key physical and electro-optical properties of selected alkoxy aniline derivatives and three well-characterized liquid crystal materials: 4-cyano-4'-pentylbiphenyl (5CB), the eutectic mixture E7, and p-azoxyanisole (PAA). This data provides a baseline for evaluating the performance of alkoxy aniline derivatives.
Table 1: Mesomorphic Properties of Selected Liquid Crystals
| Compound/Series | Abbreviation | Crystalline to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Other Phase Transitions (°C) |
| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-methoxyaniline | DC9A1 | 100.0 | 143.0 | - |
| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-propoxyaniline | DC9A3 | 88.0 | 134.0 | - |
| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-pentoxyaniline | DC9A5 | 74.0 | 125.0 | SmC @ 108.0 |
| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-heptyloxyaniline | DC9A7 | 69.0 | 119.0 | SmC @ 115.0 |
| 4-Cyano-4'-pentylbiphenyl | 5CB | 22.5[1] | 35.0[1] | - |
| Eutectic Liquid Crystal Mixture | E7 | -10.0 | 61.0[2] | - |
| p-Azoxyanisole | PAA | 118.0[3] | 136.0[3] | - |
Table 2: Electro-Optical Properties of Standard Liquid Crystals (at room temperature, ~20-25 °C)
| Property | 5CB | E7 | PAA |
| Birefringence (Δn) at 589 nm | ~0.17 - 0.20[3][4] | ~0.22 | ~0.25 |
| Dielectric Anisotropy (Δε) | ~+11.0 to +11.5[5][6] | ~+13.8 to +14.1[7] | Negative[8] |
| Rotational Viscosity (γ1) (mPa·s) | ~25-30[9] | ~39[7] | ~10 |
| Response Time (ms) | ~10-100[7][9][10] | ~10-100[11] | Slower than 5CB/E7 |
Synthesis and Experimental Protocols
The synthesis of alkoxy aniline-based Schiff bases typically involves the condensation reaction between an appropriately substituted benzaldehyde and an alkoxy aniline. The following is a general experimental protocol for the synthesis and characterization of these materials.
General Synthesis of Alkoxybenzylidene-Alkoxyaniline Derivatives
A common synthetic route for preparing Schiff base liquid crystals from alkoxy aniline is the condensation reaction with a substituted benzaldehyde.
Materials:
-
Substituted 4-alkoxybenzaldehyde
-
4-alkoxyaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of the substituted 4-alkoxybenzaldehyde and 4-alkoxyaniline in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol, ethanol/chloroform mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum.
Characterization Techniques
DSC is used to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal samples.
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC furnace.
-
Heat the sample to a temperature above its clearing point to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest transition temperature.
-
Heat the sample again at the same controlled rate to a temperature above its clearing point.
-
Record the heat flow as a function of temperature during the second heating scan to identify the phase transition temperatures.
POM is used to identify the different liquid crystalline phases (nematic, smectic) by observing their characteristic textures.
Protocol:
-
Place a small amount of the sample on a clean glass slide.
-
Cover the sample with a coverslip.
-
Heat the slide on a hot stage to the isotropic phase.
-
Slowly cool the sample while observing it through a polarized microscope.
-
Identify the different mesophases by their unique optical textures (e.g., schlieren, threaded for nematic; focal conic, fan-shaped for smectic).
-
Record the temperatures at which phase transitions occur.
Birefringence is a measure of the difference between the extraordinary (ne) and ordinary (no) refractive indices.
Protocol:
-
Calibrate the Abbe refractometer with a standard of known refractive index.
-
Place a few drops of the liquid crystal sample in its isotropic phase onto the prism of the refractometer.
-
For measuring n_o, use a polarizing film on the eyepiece to select for the ordinary ray.
-
For measuring n_e, the liquid crystal needs to be aligned. This can be achieved by treating the prism surfaces with an alignment layer or by applying an external electric or magnetic field.
-
Measure the refractive indices at a specific wavelength (e.g., 589 nm) and temperature.
-
Calculate the birefringence as Δn = ne - no.
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Protocol:
-
Fabricate a liquid crystal cell with a known thickness using indium tin oxide (ITO) coated glass slides. The inner surfaces are treated with an alignment layer to induce either planar (for ε⊥) or homeotropic (for ε∥) alignment.
-
Fill the cell with the liquid crystal sample in its isotropic phase via capillary action.
-
Place the cell in a temperature-controlled holder.
-
Measure the capacitance of the cell using an LCR meter at a specific frequency (typically 1 kHz).
-
Calculate the dielectric permittivity using the formula for a parallel plate capacitor.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[5]
The response time characterizes how quickly the liquid crystal molecules reorient in response to an applied electric field.
Protocol:
-
Place the liquid crystal cell between crossed polarizers.
-
Apply a square wave voltage to the cell to switch it between the "on" and "off" states.
-
Use a photodetector to measure the change in transmitted light intensity as the liquid crystal switches.
-
The rise time (τ_on) is typically defined as the time taken for the intensity to change from 10% to 90% of its maximum value upon applying the voltage.[10]
-
The decay time (τ_off) is the time taken for the intensity to drop from 90% to 10% when the voltage is removed.[10]
Visualization of Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow for comparing alkoxy aniline derivatives and the general workflow for their characterization.
Conclusion
Alkoxy aniline derivatives represent a promising avenue for the development of novel liquid crystal materials. Their tunable mesomorphic properties, achieved through straightforward synthetic modifications, make them attractive for a range of applications. However, a notable gap exists in the literature regarding their comprehensive electro-optical characterization. Further research into quantifying the birefringence, dielectric anisotropy, and response times of these compounds is crucial for realizing their full potential in advanced display and photonic technologies. This guide serves as a foundational resource for researchers, providing a comparative framework and detailed experimental protocols to facilitate future investigations in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. MBBA - Wikipedia [en.wikipedia.org]
- 3. N-(4-甲氧基苯亚甲基)-4-丁基苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. Electro-optical effects of organic N-benzyl-2-methyl-4-nitroaniline dispersion in nematic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and efficient quantification of aniline and its derivatives. This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this purpose, supported by experimental data and detailed protocols.
Aniline and its derivatives are crucial intermediates in the manufacturing of a wide range of products, including dyes, polymers, pharmaceuticals, and agricultural chemicals. Due to their potential toxicity and environmental impact, sensitive and reliable analytical methods are essential for their detection and quantification. Both GC and HPLC are powerful chromatographic techniques widely employed for this analysis, each with its own set of advantages and limitations.
At a Glance: GC vs. HPLC for Aniline Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in a liquid phase. |
| Analytes | Volatile and thermally stable aniline derivatives. | Non-volatile, polar, and thermally labile aniline compounds. |
| Derivatization | Often required for polar and thermolabile anilines to increase volatility and thermal stability.[1][2] | Generally not required, allowing for direct analysis.[1] |
| Sensitivity | High, especially with sensitive detectors like ECD and MS.[3][4] GC-MS/MS can offer ten-fold higher sensitivity than single quadrupole GC/MS.[5][6][7][8] | Good, and can be significantly enhanced with techniques like online Solid-Phase Extraction (SPE).[1] |
| Resolution | Capillary columns provide excellent resolution for complex mixtures. | Modern columns offer high resolving power, especially for non-volatile compounds. |
| Speed | Typically offers faster analysis times.[9][10] | Runtimes can be longer, though UPLC/UHPLC systems offer significant speed improvements. |
| Cost | Generally lower cost per analysis due to minimal solvent usage.[9][10] | Higher cost per analysis due to solvent consumption and disposal.[9][10] |
| Sample Throughput | Can be high due to faster run times. | Can be lower, but automation and online SPE can improve throughput.[1] |
Performance Data: A Quantitative Comparison
The choice between GC and HPLC often depends on the specific analytical requirements, such as the required limit of detection (LOD) and the nature of the sample matrix. The following tables summarize key performance data from various studies.
Gas Chromatography (GC) Performance
| Analyte(s) | Method | Limit of Detection (LOD) | Linearity (R²) | Recovery | Reference |
| Aniline and aminophenols | GC-ECD (after derivatization) | 0.33 picomoles on-column | - | - | [3] |
| Aniline | GC-FID | - | - | 92.2% - 109% (spiked soil) | [11] |
| Iodinated aniline derivatives | GC-EI-MS | 9–50 pg/L | > 0.99 | 80 - 104% | [4] |
| Iodinated aniline derivatives | GC-NCI-MS | 3.0–7.3 pg/L | > 0.99 | 80 - 104% | [4] |
| Iodinated aniline derivatives | GC-EI-MS/MS | 0.9–3.9 pg/L | > 0.99 | 80 - 104% | [4] |
| Aniline and derivatives | GC/MS | - | - | Deviated <15% from reference values | [5][6][7][8] |
High-Performance Liquid Chromatography (HPLC) Performance
| Analyte(s) | Method | Limit of Detection (LOD) | Linearity (R²) | Recovery | Reference |
| Aniline and N-methylaniline | HPLC-UV | - | > 0.999 | - | [12] |
| Aniline and nitroanilines | on-line SPE HPLC-UV | 0.1–0.2 µg/L | > 0.9999 | 93 - 147% | [1] |
| Aniline and degradation products | RP-HPLC-PDA | 0.0778 - 0.2073 µg/mL (LOQ) | 0.9987 - 0.9999 | 87.51% - 101.35% | [11] |
| Aniline | Mixed-mode HPLC-UV | 10 ppb | - | - | [13] |
| Aniline and derivatives | LC/MS-MS | - | - | Deviated <15% from reference values | [5][6][7][8] |
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible and accurate results. Below are representative methodologies for both GC and HPLC analysis of aniline compounds.
Gas Chromatography (GC) Protocol for Aniline Analysis
This protocol is a general guideline and may require optimization based on the specific aniline compounds and sample matrix.
-
Sample Preparation: For aqueous samples, a liquid-liquid extraction at a basic pH (e.g., >11) with a solvent like methylene chloride is common.[14] For solid samples, soxhlet or ultrasonic extraction can be used.[14]
-
Derivatization (if necessary): For polar or thermolabile anilines, derivatization is often required to improve volatility and thermal stability.[1][2] A common approach is acetylation using acetic anhydride.[3]
-
GC-MS Analysis:
-
Column: A nonpolar or weakly polar capillary column, such as an HP-1 or SPB-5, is often suitable.[15] For purity analysis, a VF-1701ms column can be used.[16]
-
Injector: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. For example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 200°C and holding for 10 minutes.[15]
-
Detector: A Flame Ionization Detector (FID) can be used for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like anilines.[14] Mass Spectrometry (MS) provides definitive identification and high sensitivity.[5][6][7][8]
-
High-Performance Liquid Chromatography (HPLC) Protocol for Aniline Analysis
This protocol is a general guideline for the analysis of aniline compounds by reversed-phase HPLC.
-
Sample Preparation: Aqueous samples can often be injected directly after filtration.[5][6][7][8] For trace analysis, online Solid-Phase Extraction (SPE) can be used to pre-concentrate the analytes.[1]
-
HPLC-UV/PDA Analysis:
-
Column: A reversed-phase C18 or C8 column is commonly used.[11][12] For specific applications, other stationary phases like C4 or mixed-mode columns can be employed.[11][13]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., acetate or phosphate buffer) is typically used.[11][12] The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is around 1 mL/min.[11]
-
Column Temperature: The analysis is often performed at a controlled temperature, for example, 30°C.[12]
-
Detector: A UV or Photodiode Array (PDA) detector is commonly used, with the detection wavelength set to the absorbance maximum of the aniline compounds (e.g., 190 nm or 270 nm).[11][12] For higher sensitivity and selectivity, a Mass Spectrometer (MS) can be used as the detector.[5][6][7][8]
-
Decision-Making Workflow
The selection of the most appropriate technique depends on a variety of factors. The following diagram illustrates a logical workflow for choosing between GC and HPLC for aniline analysis.
Caption: Workflow for selecting between GC and HPLC for aniline analysis.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and versatile techniques for the analysis of aniline compounds.
-
GC is often the preferred method for volatile and thermally stable aniline derivatives , offering high resolution, speed, and cost-effectiveness. The need for derivatization for certain compounds can be a drawback, adding time and complexity to the sample preparation process.
-
HPLC is the go-to technique for non-volatile, polar, and thermally labile anilines , as it typically does not require derivatization.[1] While potentially having a higher cost per analysis, its ability to directly analyze a wider range of aniline compounds in their native form is a significant advantage. The sensitivity of HPLC can be greatly enhanced by coupling it with techniques like online SPE.[1]
Ultimately, the choice between GC and HPLC will depend on the specific properties of the aniline compounds of interest, the sample matrix, and the analytical objectives, including required sensitivity, throughput, and available instrumentation. For complex samples containing a mixture of aniline derivatives with varying properties, a combination of both techniques may be necessary for a comprehensive analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. d-nb.info [d-nb.info]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. epa.gov [epa.gov]
- 15. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 16. agilent.com [agilent.com]
Evaluating 2-(Hexyloxy)aniline Derivatives as Hole-Transporting Materials: A Comparative Guide
An Introduction to Hole-Transporting Materials and the Quest for Aniline-Based Derivatives
In the architecture of high-performance perovskite solar cells (PSCs) and organic solar cells (OSCs), the hole-transporting material (HTM) plays a critical role. It is responsible for efficiently extracting positive charge carriers (holes) from the light-absorbing perovskite or organic layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination. The properties of the HTM, such as its hole mobility, energy level alignment with the perovskite, and film-forming capabilities, are paramount in determining the overall power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the solar cell.
For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD) and poly(triaryl amine) (PTAA) have been the benchmark HTMs, enabling PSCs to achieve remarkable efficiencies. However, their complex synthesis, high cost, and reliance on dopants that can affect long-term stability have driven the search for alternative materials. Aniline derivatives have emerged as a promising class of HTMs due to their potential for simpler synthesis, lower cost, and tunable electronic properties through molecular engineering. This guide provides a comparative evaluation of 2-(hexyloxy)aniline derivatives as HTMs, contextualizing their performance against other aniline-based compounds and the current industry standards.
Performance of this compound Derivatives: A Notable Lack of High Performance
Direct and comprehensive studies focusing solely on this compound as the core of a primary HTM are scarce in published literature. However, a notable study by Hsu et al. on novel helicene-type HTMs provides a crucial data point. In their work, while developing a series of azahelicene-based HTMs, they found that the inclusion of a longer-chain substituent, specifically a hexyloxy group, was detrimental to the device's performance. The researchers observed that this modification led to a significant decrease in the power conversion efficiency of the perovskite solar cell[1][2].
This negative result suggests that while the hexyloxy group can improve solubility, a critical factor for solution-processed fabrication, it may also introduce steric hindrance that disrupts the intermolecular π-π stacking necessary for efficient charge transport. This disruption can lead to lower hole mobility and, consequently, poorer device performance.
A data-driven analysis of various HTM fragments by Del Cueto et al. found that aryloxy groups, in general, can have a positive correlation with PCE[3]. This contradiction highlights that the position and the overall molecular structure in which the hexyloxy group is incorporated are critical. The negative impact observed in the helicene structure may not be universally applicable, indicating a clear need for further research to synthesize and evaluate a broader range of this compound-based HTMs with different molecular designs.
Comparative Performance of Aniline-Based Hole-Transporting Materials
To provide a clearer perspective, the following table compares the performance of various aniline-based HTMs from recent literature with the benchmark material, Spiro-OMeTAD. This allows for an indirect evaluation of the potential of the aniline core.
| HTM Derivative | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Hole Mobility (cm²/Vs) |
| Azahelicene with Hexyloxy Group | 0.94 | 3.20 | 38.30 | 0.71 | Not Reported |
| Aniline-based Enamine (V1091) | Not Reported | Not Reported | Not Reported | >20 | Not Reported |
| Oligo(aniline) (PBD:PFBSA) | Not Reported | Not Reported | Not Reported | 15.24 | Not Reported |
| Poly(o-methoxyaniline) (PoMA-DBSA) | Not Reported | Not Reported | Not Reported | ~10 | Not Reported |
| Spiro-OMeTAD (Reference) | 1.01 | 22.85 | 77.65 | 17.92 | ~2 x 10-4 |
Note: The performance of HTMs can vary significantly based on the perovskite composition, device architecture, and fabrication conditions. The data presented is for comparative purposes.
The data indicates that while the specific hexyloxy-substituted helicene performed poorly, other aniline derivatives have demonstrated high efficiencies, with some even surpassing the performance of the reference Spiro-OMeTAD in those particular studies. This suggests that the aniline core is a viable component for high-performance HTMs, but the molecular design of the substituents is crucial.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results. Below are generalized protocols for the synthesis of an aniline-based HTM, the fabrication of a perovskite solar cell, and the measurement of hole mobility.
General Synthesis of an Aniline-Based HTM (e.g., Buchwald-Hartwig Amination)
-
Reaction Setup: In a nitrogen-filled glovebox, combine the aniline derivative (e.g., this compound), an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in a dry solvent (e.g., toluene).
-
Reaction Conditions: Seal the reaction vessel and heat it to the desired temperature (typically 80-120 °C) with stirring for a specified time (typically 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final HTM.
-
Characterization: Confirm the structure and purity of the synthesized HTM using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Perovskite Solar Cell (n-i-p architecture)
-
Substrate Preparation: Clean patterned indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as a compact layer of TiO₂ or SnO₂, onto the substrate. This is often done by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C).
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite active layer. A common method is a one-step spin-coating of a precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in a solvent like DMF:DMSO) followed by an anti-solvent quenching step (e.g., with chlorobenzene) and subsequent annealing (e.g., at 100-150 °C).
-
Hole-Transporting Material (HTM) Deposition: Prepare a solution of the HTM (e.g., the this compound derivative) in a solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Complete the device by thermally evaporating a metal back contact (e.g., gold or silver) through a shadow mask.
Hole Mobility Measurement (Space-Charge Limited Current - SCLC)
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/HTM/Au. PEDOT:PSS serves as an ohmic contact for hole injection, and the high work function of gold provides an ohmic contact for hole collection.
-
Current-Voltage (I-V) Measurement: Measure the dark I-V characteristics of the device.
-
Data Analysis: Plot the current density (J) versus the square of the effective voltage (Veff²), where Veff = V - Vbi (Vbi is the built-in voltage). In the SCLC regime, the relationship is governed by the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, μ is the hole mobility, and d is the thickness of the HTM layer. The mobility can be extracted from the slope of the linear region of the J vs. V² plot.
Visualizing the Evaluation Workflow and Key Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for evaluating a novel HTM and the relationship between its properties and the final device performance.
Caption: Workflow for the evaluation of a novel hole-transporting material.
Caption: Relationship between HTM properties and solar cell performance.
Conclusion and Future Outlook
The evaluation of this compound derivatives as hole-transporting materials is currently hampered by a lack of dedicated research. The available evidence from a study on helicene-based HTMs suggests that the incorporation of a hexyloxy group can be detrimental to device performance, likely due to steric effects that impede charge transport. However, the strong performance of other aniline-based HTMs indicates that the aniline core itself is a promising platform for developing cost-effective and efficient alternatives to Spiro-OMeTAD and PTAA.
Future research should focus on the systematic synthesis and characterization of a series of this compound derivatives with varying molecular architectures. By strategically modifying the molecular structure, it may be possible to mitigate the negative steric effects while retaining the benefits of improved solubility. Such studies are essential to fully understand the potential of this class of materials and to determine if they can be viable candidates for next-generation solar cells. For now, researchers should be cautious in their application and consider alternative aniline-based structures that have already demonstrated high performance.
References
The Influence of Aniline Derivatives on the Synthesis and Performance of Novel Azo Dyes: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and performance characteristics of azo dyes derived from various aniline precursors. This report details experimental protocols and presents a comparative analysis of key performance indicators, including reaction yield, spectral properties, and fastness, to aid in the selection of optimal building blocks for novel dye development.
The versatility of azo dyes, characterized by the presence of the nitrogen-nitrogen double bond (-N=N-), has established them as a cornerstone in the coloration of diverse materials, from textiles to advanced optical materials. The specific properties of these dyes are intrinsically linked to the molecular architecture of their precursors, particularly the aniline derivatives used in their synthesis. The nature and position of substituents on the aniline ring profoundly influence the resulting dye's color, intensity, and durability. This guide provides a comparative analysis of commonly used aniline derivatives in the synthesis of novel azo dyes, supported by experimental data from various studies.
Comparative Performance of Aniline Derivatives in Azo Dye Synthesis
The selection of an aniline derivative as the diazo component is a critical step that dictates the final properties of the azo dye. The following tables summarize the comparative performance of dyes synthesized from aniline and its substituted analogues, such as nitroanilines and haloanilines, when coupled with a common coupling agent like β-naphthol.
Table 1: Comparative Synthesis Yield and Spectral Properties of Azo Dyes from Aniline Derivatives
| Aniline Derivative | Molecular Structure | Typical Yield (%) | λmax (nm) in Ethanol | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Aniline | C₆H₅NH₂ | ~75-85 | ~482 | ~18,000 |
| p-Nitroaniline | O₂NC₆H₄NH₂ | >90 | ~490 | ~25,000 |
| o-Nitroaniline | O₂NC₆H₄NH₂ | ~80-90 | ~510 | ~22,000 |
| Sulfanilic Acid | H₂NC₆H₄SO₃H | ~85-95 | ~495 | ~20,000 |
| 2-Chloroaniline | ClC₆H₄NH₂ | ~70-80 | ~485 | ~19,500 |
| 4-Bromoaniline | BrC₆H₄NH₂ | ~70-85 | ~488 | ~21,000 |
Note: Yields and spectral data are approximate and can vary based on specific reaction conditions and the coupling agent used.
Table 2: Comparative Fastness Properties of Azo Dyes from Aniline Derivatives on Cotton Fabric
| Aniline Derivative | Light Fastness (Blue Wool Scale, 1-8) | Wash Fastness (Grey Scale, 1-5) |
| Aniline | 3-4 | 3 |
| p-Nitroaniline | 4-5 | 4 |
| o-Nitroaniline | 4 | 3-4 |
| Sulfanilic Acid | 4 | 4 |
| 2-Chloroaniline | 3 | 3 |
| 4-Bromoaniline | 3-4 | 3 |
Note: Fastness ratings are dependent on the dyeing process, fabric type, and dye concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of novel dyes. The following sections outline the standard protocols for the key experiments cited in this guide.
General Synthesis of Azo Dyes via Diazotization and Coupling
The synthesis of azo dyes from aniline derivatives is typically a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with a suitable coupling agent.
1. Diazotization of Aniline Derivatives:
-
Dissolve the aniline derivative (e.g., p-nitroaniline) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt solution.
2. Coupling Reaction:
-
Prepare a solution of the coupling agent (e.g., β-naphthol) in an aqueous alkaline solution (e.g., sodium hydroxide).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with constant stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at a low temperature.
Determination of Molar Absorptivity (ε)
The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using the Beer-Lambert law.
-
Prepare a stock solution of the synthesized dye of a known concentration in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the stock solution to obtain solutions with different known concentrations.
-
Measure the absorbance of each solution at its wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
The molar absorptivity (ε) is calculated from the slope of the resulting straight line, where the slope is equal to ε × l (and l is the path length of the cuvette, typically 1 cm).
Standardized Fastness Testing
Light Fastness: The resistance of the dyed fabric to fading upon exposure to light is evaluated according to standards such as ISO 105-B02.[1]
-
A specimen of the dyed fabric is exposed to a controlled artificial light source that simulates natural daylight (e.g., a xenon arc lamp).[2]
-
Simultaneously, a set of blue wool standards with known lightfastness ratings (1 to 8) are exposed under the same conditions.[2]
-
The lightfastness of the specimen is rated by comparing the change in its color with that of the blue wool standards.[2][3]
Wash Fastness: The resistance of the color of the dyed fabric to domestic or commercial laundering is assessed based on standards like ISO 105-C06.[1][4]
-
A specimen of the dyed fabric is agitated in a solution containing a standard detergent under specified conditions of temperature and time.[1][4]
-
The change in color of the specimen and the degree of staining on an adjacent undyed fabric are evaluated using a standard grey scale.[3][5] The ratings range from 1 (poor) to 5 (excellent).[3][4]
Visualizing the Synthesis and Evaluation Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the synthesis, purification, and evaluation of azo dyes.
Caption: Logical relationship between aniline derivative structure and dye properties.
References
A Comparative Guide to Purity Assessment of Synthesized 2-(Hexyloxy)aniline
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-(hexyloxy)aniline is of paramount importance. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this compound, complete with experimental protocols, comparative data, and workflow visualizations.
Comparison of Analytical Methods
Several analytical techniques are commonly employed to determine the purity of synthesized this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and the available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Fourier-Transform Infrared (FTIR) spectroscopy is also a valuable tool for structural confirmation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry.[1] It offers high resolution and sensitivity for separating the main compound from its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds.[2] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy has emerged as a highly accurate and direct method for purity determination.[3] Unlike chromatographic techniques that rely on reference standards for quantification, qNMR can provide an absolute purity value.
Fourier-Transform Infrared (FTIR) Spectroscopy is primarily used for the qualitative identification of the synthesized compound by confirming the presence of characteristic functional groups. While not inherently a quantitative method for purity, it is an essential first step in verifying the identity of the target molecule.
Data Presentation: A Comparative Overview
The following table presents illustrative data for the purity assessment of a synthesized batch of this compound using HPLC, GC-MS, and qNMR. This data is representative of typical results obtained for aromatic amines and highlights the strengths of each technique.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 99.2 | 0.5 | 0.01% | 0.03% |
| GC-MS | 99.1 | 0.6 | 0.005% | 0.015% |
| qNMR (¹H) | 98.9 | 0.3 | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Data Processing: Integrate the peak areas of this compound and any impurities. Calculate the purity of the sample using the area normalization method or by constructing a calibration curve from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-400
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Processing: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library. Calculate the purity based on the relative peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Ensure a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the identity of the synthesized this compound by identifying its key functional groups.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Sample Preparation: Place a small amount of the synthesized this compound directly on the ATR crystal.
-
FTIR Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:
-
N-H stretching of the primary amine (around 3400-3300 cm⁻¹)
-
C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹)
-
C-H stretching of the alkyl chain (around 2950-2850 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹)
-
C-O stretching of the ether linkage (around 1250-1000 cm⁻¹)
-
Mandatory Visualization
Caption: Experimental workflow for the purity assessment of synthesized compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | 52464-50-3 | Benchchem [benchchem.com]
- 3. High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Inter-laboratory Analysis of 2-(hexyloxy)aniline
Disclaimer: To date, no formal inter-laboratory study dedicated specifically to the analysis of 2-(hexyloxy)aniline has been published in peer-reviewed literature. The following guide is a comparative summary based on established analytical methodologies for structurally similar primary aromatic amines (PAAs). The experimental data presented is synthesized from various studies on these analogous compounds to provide a representative performance overview for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by typical experimental data and detailed protocols.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques.
Table 1: Comparison of HPLC-based Methods for Aromatic Amine Analysis
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Linearity (R²) | >0.998 | >0.999 |
| Limit of Detection (LOD) | 0.02-0.2 mg/L[1] | 0.1–0.2 µg/L[2] |
| Limit of Quantification (LOQ) | 2.0 ng/mL[1] | 2 ng/mL[2] |
| Recovery | 85.3%–90%[1] | 81-109%[3] |
| Intra-day Precision (%RSD) | <10% | 0.5-2.7%[2] |
| Inter-day Precision (%RSD) | Not specified | 4.5-13.4%[3] |
Table 2: Comparison of GC-based Methods for Aromatic Amine Analysis
| Parameter | GC-MS | GC-MS/MS |
| Linearity (R²) | >0.995 | Not specified |
| Limit of Detection (LOD) | 25-240 ng/L[1] | Not specified |
| Limit of Quantification (LOQ) | 1 to 10 mg/kg | Not specified |
| Recovery | 88-116% | Not specified |
| Intra-day Precision (%RSD) | 1.8–12.1% | <7%[4] |
| Inter-day Precision (%RSD) | Not specified | <7%[4] |
Table 3: Comparison of Sample Preparation Techniques for Aromatic Amine Analysis
| Technique | Principle | Average Recovery | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Variable, often lower for polar amines | Simple, low cost | Can be labor-intensive, uses large solvent volumes |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | >90% (with appropriate sorbent)[5] | High recovery, good for complex matrices | Can be more expensive, requires method development |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Protocol 1: Analysis of this compound by HPLC-UV
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and an ammonium acetate buffer (10 mM) is often effective.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector set at an appropriate wavelength for this compound (e.g., 235 nm).[5]
-
Temperature: 25°C.[5]
-
Protocol 2: Analysis of this compound by GC-MS
-
Sample Preparation (Derivatization):
-
For improved volatility and chromatographic performance, derivatization may be necessary. A common approach for aromatic amines is acylation.
-
Extract the sample using a suitable solvent like dichloromethane.
-
Concentrate the extract.
-
Add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) and incubate.[4]
-
Evaporate the solvent and reconstitute in a solvent suitable for GC injection (e.g., toluene).[4]
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., Rxi-5MS, 30 m x 0.25 mm x 0.25 µm).[6]
-
Oven Program: Start at a low temperature (e.g., 40-80°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280°C.[4][6]
-
Carrier Gas: Helium or hydrogen.[7]
-
MS Conditions: Electron ionization (EI) source at 70 eV. Scan a mass range appropriate for the derivatized this compound.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New 2-(hexyloxy)aniline Derivatives: A Comparative Guide for Drug Discovery Professionals
For Immediate Release
This guide provides a comprehensive comparison of novel 2-(hexyloxy)aniline derivatives against existing compounds, offering researchers, scientists, and drug development professionals critical data to inform preclinical research and development. The following sections detail the cytotoxic and kinase inhibitory activities of these compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The development of novel therapeutic agents often involves the synthesis and evaluation of derivatives of a core chemical structure. In the case of this compound, a series of new derivatives have been synthesized and assessed for their potential as anticancer agents. This guide summarizes the key performance indicators of these new compounds in comparison to established aniline-based derivatives.
Cytotoxicity Against Human Cancer Cell Lines
The in vitro cytotoxicity of new this compound derivatives and other relevant aniline compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Anilino Triazolopyrimidines | Compound 3a (unsubstituted phenyl) | HeLa | 0.80 | - | - |
| A549 | 1.50 | - | - | ||
| HT-29 | 2.27 | - | - | ||
| MDA-MB-231 | 1.95 | - | - | ||
| Compound 3d (p-toluidino) | HeLa | 0.038 | CA-4 | - | |
| A549 | 0.043 | - | - | ||
| HT-29 | 0.030 | - | - | ||
| MDA-MB-231 | 0.43 | - | - | ||
| 2-Morpholino-4-anilinoquinolines | Compound 3c | HepG2 | 11.42 | - | - |
| Compound 3d | HepG2 | 8.50 | - | - | |
| Compound 3e | HepG2 | 12.76 | - | - | |
| 2-Substituted Aniline Pyrimidines | Compound 18c | HepG2 | - | - | - |
| MDA-MB-231 | - | - | - | ||
| HCT116 | - | - | - |
Note: Specific IC50 values for compound 18c against the listed cell lines were not provided in the source material, but it was noted to have good antiproliferative activities.[1]
Kinase Inhibition Activity
Many aniline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. The inhibitory activity of novel compounds against specific kinases is a critical determinant of their therapeutic potential.
| Compound Class | Derivative | Target Kinase | IC50 (nM) |
| 2-Substituted Aniline Pyrimidines | Compound 14a | Mer | 7.9 ± 1.3 |
| c-Met | >1000 | ||
| Compound 14b | Mer | 9.4 ± 1.5 | |
| c-Met | >1000 | ||
| Compound 14g | Mer | 7.1 ± 0.9 | |
| c-Met | >1000 | ||
| Compound 18c | Mer | 18.5 ± 2.3 | |
| c-Met | 33.6 ± 4.3 | ||
| Compound 17c | Mer | 6.4 ± 1.8 | |
| c-Met | 26.1 ± 7.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to interfere with the activity of a specific kinase. A common method involves measuring the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer in a 384-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathways.
Caption: Experimental Workflow for Compound Screening.
References
Cross-Validation of Analytical Results for 2-(Hexyloxy)aniline: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-(hexyloxy)aniline, a key intermediate in pharmaceutical and materials science research. By presenting experimental data and detailed protocols for various analytical techniques, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A comparative analysis with two alternative compounds, the isomeric 4-(hexyloxy)aniline and the shorter-chain analogue 2-ethoxyaniline, is included to offer a broader perspective on analytical method development for alkoxy-substituted anilines.
Executive Summary
The reliable characterization of this compound is crucial for ensuring its purity, identity, and stability in downstream applications. This guide outlines the application of three principal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). While specific experimental spectra and chromatograms for this compound are not widely available in the public domain, this guide constructs an expected analytical profile based on established principles and data from analogous compounds. This is juxtaposed with available data for 4-(hexyloxy)aniline and 2-ethoxyaniline to provide a robust framework for analytical method development and cross-validation.
Comparative Analysis of Analytical Data
The following tables summarize the expected and observed analytical data for this compound and its comparators.
Physical and Chemical Properties
| Property | This compound | 4-(Hexyloxy)aniline | 2-Ethoxyaniline |
| Molecular Formula | C₁₂H₁₉NO | C₁₂H₁₉NO | C₈H₁₁NO |
| Molecular Weight | 193.29 g/mol | 193.29 g/mol | 137.18 g/mol |
| Boiling Point | Not specified | 155-158 °C/5 mmHg | 228-233 °C[1] |
| Melting Point | Not specified | 43-45 °C | -20 °C[1] |
| Appearance | Expected to be a liquid or low-melting solid | Solid | Colorless to yellow liquid[2] |
NMR Spectroscopy Data (¹H and ¹³C)
| Parameter | This compound (Expected) | 4-(Hexyloxy)aniline (Observed/Expected) | 2-Ethoxyaniline (Observed) |
| ¹H NMR (CDCl₃) | ~6.5–7.2 ppm (m, 4H, Ar-H), ~3.9 ppm (t, 2H, O-CH₂), ~3.7 ppm (br s, 2H, NH₂), ~1.7 ppm (m, 2H, O-CH₂-CH₂ ), ~1.3-1.5 ppm (m, 6H, -(CH₂)₃-), ~0.9 ppm (t, 3H, CH₃)[3] | Aromatic protons in a different pattern due to para-substitution, likely two doublets around 6.7-6.9 ppm. Other signals similar to the 2-isomer. | Aromatic protons (~6.7-6.9 ppm), Quartet for O-CH₂ (~4.0 ppm), Triplet for CH₃ (~1.4 ppm), NH₂ protons (broad singlet). |
| ¹³C NMR (CDCl₃) | Aromatic carbons (6 signals), O-CH₂ (~68 ppm), Alkyl chain carbons (multiple signals), Carbon bearing NH₂ (~136 ppm), Carbon bearing O-hexyloxy (~147 ppm). | Aromatic carbons (4 signals due to symmetry). Other signals similar to the 2-isomer. | Aromatic carbons (6 signals), O-CH₂ (~64 ppm), CH₃ (~15 ppm). |
Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | This compound (Expected) | 4-(Hexyloxy)aniline (Expected) | 2-Ethoxyaniline (Observed) |
| Retention Time | Dependent on column and conditions, expected to be longer than 2-ethoxyaniline due to higher boiling point. | Similar to this compound, with potential for slight variation based on polarity. | Shorter retention time than hexyloxy analogues. |
| Molecular Ion (m/z) | 193 | 193 | 137 |
| Key Fragments (m/z) | Loss of the hexyl chain (C₆H₁₃, m/z 85) leading to a fragment at m/z 108. Other fragments from the aniline core. | Similar fragmentation pattern to the 2-isomer, with a prominent fragment at m/z 108. | Loss of the ethyl group (C₂H₅, m/z 29) leading to a fragment at m/z 108. Other fragments from the aniline core. |
High-Performance Liquid Chromatography (HPLC) Data
| Parameter | This compound (Expected) | 4-(Hexyloxy)aniline (Expected) | 2-Ethoxyaniline (Observed) |
| Column | C18 Reverse-Phase | C18 Reverse-Phase | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water with phosphoric acid[4] |
| Retention Time | Longer retention than 2-ethoxyaniline due to increased hydrophobicity. | Similar retention time to this compound. | Shorter retention time than hexyloxy analogues. |
| Detection (UV) | ~230-240 nm and ~280-290 nm | ~230-240 nm and ~280-290 nm | ~230-240 nm and ~280-290 nm |
Experimental Protocols
Detailed methodologies for the analysis of this compound and its comparators are provided below. These protocols are based on established methods for aniline derivatives and should be optimized for specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the analyte.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Data Analysis:
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to expected values for the structure.
-
Assess purity by identifying any signals that do not correspond to the target molecule or the solvent.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the analyte and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector at 250-280°C. A 1 µL injection volume is typical.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 10-15°C/min to 280°C, and hold for 5-10 minutes. This program should be optimized to ensure good separation of the analyte from any impurities.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time and mass spectrum.
-
Compare the experimental mass spectrum with a library spectrum or predict the fragmentation pattern.
-
Identify any impurity peaks and attempt to elucidate their structures from their mass spectra.
-
Calculate the purity of the analyte based on the peak area percentages (assuming similar response factors for impurities).
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the analyte and quantify it in mixtures.
Methodology:
-
Sample Preparation: Prepare a 0.1-1.0 mg/mL solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or methanol and water), both containing 0.1% formic acid or another suitable modifier to improve peak shape. A typical gradient might start at 40% acetonitrile and increase to 95% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at two wavelengths, for example, 230 nm and 280 nm, to ensure the detection of a wide range of potential impurities.
-
-
Data Analysis:
-
Determine the retention time of the analyte.
-
Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentration.
-
Visualizations
The following diagrams illustrate the analytical workflow and the logical relationships in the characterization of this compound.
Caption: General analytical workflow for the characterization of this compound.
Caption: Logical relationship for cross-validation of this compound analytical results.
Conclusion
References
Performance comparison of catalysts for 2-(hexyloxy)aniline synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(hexyloxy)aniline is a critical step in the development of various pharmaceutical compounds and functional materials. The efficiency of this synthesis is highly dependent on the chosen catalytic system. This guide provides an objective comparison of the performance of different catalysts and synthetic routes for the preparation of this compound, supported by experimental data from established chemical literature.
Data Presentation
The following tables summarize quantitative data for the primary synthetic routes to this compound: Williamson Ether Synthesis, Ullmann Condensation, and a two-step approach involving Nucleophilic Aromatic Substitution followed by reduction. These tables provide a comparative overview of catalyst performance based on yield and reaction conditions.
Table 1: Performance Comparison of Catalysts in the Williamson Ether Synthesis of a this compound Precursor
This method typically involves the O-alkylation of a substituted phenol followed by the reduction of a functional group (e.g., a nitro group) to the amine.
| Catalyst/Base | Starting Material | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | 2-Nitrophenol | Hexyl bromide | DMF | Not Specified | Not Specified | High |
| KOH | o-Cresol | Chloroacetic acid | Water | Reflux | 0.33 | Not Specified |
Table 2: Performance Comparison of Catalysts in the Ullmann Condensation
The Ullmann condensation provides a direct route to form the aryl-ether bond.
| Catalyst | Starting Material | Coupling Partner | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Copper-based | Aryl Halide | Hexanol | High-boiling polar | >210 | Not Specified | Varies |
Table 3: Catalyst Performance in the Reduction of 2-(hexyloxy)nitrobenzene
This two-step synthesis involves the initial formation of 2-(hexyloxy)nitrobenzene via nucleophilic aromatic substitution, followed by the catalytic reduction of the nitro group.
| Catalyst | Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd/C | 2-(hexyloxy)nitrobenzene | H₂ | Not Specified | Not Specified | Not Specified | High |
| Commercial Bio-based Carbon | Nitrobenzene | Subcritical Water | Water | 310 | 6 | Quantitative |
| TiO₂ (P25) | Nitrobenzene | EtOH (50% v/v) | Water | Not Specified | 3 | >99 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
1. Williamson Ether Synthesis and Subsequent Reduction
This is a two-step process for synthesizing this compound from 2-nitrophenol.
-
Step 1: Synthesis of 2-(hexyloxy)nitrobenzene.
-
In a reaction vessel, 2-nitrophenol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
A base, typically potassium carbonate (K₂CO₃), is added to the solution to deprotonate the phenol, forming the potassium phenoxide salt in situ.[1]
-
Hexyl bromide is then added to the reaction mixture.
-
The reaction is stirred, often with heating, to facilitate the nucleophilic substitution of the bromide by the phenoxide, yielding 2-(hexyloxy)nitrobenzene.
-
-
Step 2: Reduction of 2-(hexyloxy)nitrobenzene to this compound.
-
The isolated 2-(hexyloxy)nitrobenzene is dissolved in a suitable solvent.
-
A hydrogenation catalyst, commonly palladium on carbon (Pd/C), is added to the solution.[1]
-
The reaction vessel is placed under an atmosphere of hydrogen gas (H₂).
-
The mixture is agitated until the reduction of the nitro group to the amine is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
-
2. Ullmann Condensation
The Ullmann condensation facilitates the direct coupling of an alcohol with an aryl halide.
-
An aryl halide (e.g., 2-chloroaniline) and hexanol are combined in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
A stoichiometric amount of a copper catalyst, which can be copper metal or a copper salt, is added to the mixture.[1]
-
A base is typically required to facilitate the reaction.
-
The reaction mixture is heated to high temperatures, often exceeding 210°C.
-
After the reaction is complete, the product is isolated and purified.
3. Nucleophilic Aromatic Substitution
This method involves the reaction of 2-nitroaniline with hexyl bromide.[1]
-
2-nitroaniline is dissolved in a polar aprotic solvent like DMF.
-
A base is added to the solution.
-
Hexyl bromide is introduced, and the mixture is heated. The electron-withdrawing nitro group facilitates the nucleophilic attack.
-
The resulting 2-(hexyloxy)nitrobenzene is then reduced to this compound as described in the second step of the Williamson ether synthesis protocol.
Mandatory Visualization
The following diagrams illustrate the workflows of the described synthetic pathways.
References
Economic analysis of different synthetic routes to 2-(hexyloxy)aniline.
A comparative guide for researchers and drug development professionals on the most economically viable synthetic pathways to 2-(hexyloxy)aniline, a key intermediate in pharmaceutical and materials science applications.
Introduction
This compound is a valuable aromatic amine intermediate utilized in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The economic viability of producing these final products is intrinsically linked to the cost-efficiency of synthesizing this key building block. This guide provides a detailed economic analysis of three common synthetic routes to this compound: the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig amination. By presenting a side-by-side comparison of reagent costs, reaction yields, and process parameters, this document aims to assist researchers and process chemists in selecting the most suitable and cost-effective method for their specific needs.
Comparative Analysis of Synthetic Routes
Three distinct and well-established synthetic strategies for the preparation of this compound are evaluated. Each route starts from a different commercially available precursor and employs unique catalytic systems and reaction conditions.
Route 1: Williamson Ether Synthesis
This classical approach involves a two-step sequence starting with the O-alkylation of 2-nitrophenol with 1-bromohexane, followed by the reduction of the resulting 2-(hexyloxy)nitrobenzene to the target aniline.
Route 2: Ullmann Condensation
A copper-catalyzed cross-coupling reaction between 2-chloroaniline and 1-hexanol provides a more direct pathway to the desired product. This method avoids the need for a separate reduction step.
Route 3: Buchwald-Hartwig Amination
This modern palladium-catalyzed cross-coupling reaction facilitates the formation of the C-N bond between an aryl halide and an amine. For the purpose of this analysis, the coupling of 2-bromoaniline with 1-hexanol is considered.
The following table summarizes the key quantitative data for each synthetic route, assuming a laboratory-scale synthesis producing approximately 10 grams of this compound.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Ullmann Condensation | Route 3: Buchwald-Hartwig Amination |
| Starting Materials | 2-Nitrophenol, 1-Bromohexane | 2-Chloroaniline, 1-Hexanol | 2-Bromoaniline, 1-Hexanol |
| Catalyst/Reagent | NaH, SnCl₂·2H₂O | CuI, 1,10-Phenanthroline, Cs₂CO₃ | Pd₂(dba)₃, XPhos, NaOtBu |
| Solvent | DMF, Ethanol | Toluene | Toluene |
| Reaction Time | ~28 hours | ~24 hours | ~18 hours |
| Overall Yield | ~75% | ~85% | ~90% |
| Estimated Reagent Cost per 10g Product | ~$25 | ~$45 | ~$65 |
| Purity (Typical) | >98% | >98% | >98% |
Note: Cost estimations are based on currently available catalog prices for laboratory-grade chemicals and may vary depending on supplier, purity, and scale.
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below to allow for reproducibility and accurate comparison.
Route 1: Williamson Ether Synthesis
Step 1: Synthesis of 2-(hexyloxy)nitrobenzene
To a solution of 2-nitrophenol (13.9 g, 100 mmol) in dry dimethylformamide (DMF, 200 mL) is added sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, after which 1-bromohexane (18.1 g, 110 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the slow addition of water (200 mL) and the product is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-(hexyloxy)nitrobenzene, which can be used in the next step without further purification.
Step 2: Reduction to this compound
To a solution of 2-(hexyloxy)nitrobenzene (from the previous step, ~100 mmol) in ethanol (300 mL) is added tin(II) chloride dihydrate (112.8 g, 500 mmol). The mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and basified with a saturated aqueous solution of sodium bicarbonate until a pH of ~8 is reached. The product is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Route 2: Ullmann Condensation
In a flame-dried Schlenk tube, copper(I) iodide (0.19 g, 1.0 mmol), 1,10-phenanthroline (0.36 g, 2.0 mmol), and cesium carbonate (4.88 g, 15 mmol) are combined. The tube is evacuated and backfilled with nitrogen. 2-Chloroaniline (1.27 g, 10 mmol), 1-hexanol (1.23 g, 12 mmol), and toluene (20 mL) are then added. The reaction mixture is heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.
Route 3: Buchwald-Hartwig Amination
A mixture of Pd₂(dba)₃ (0.092 g, 0.1 mmol), XPhos (0.19 g, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14 mmol) is added to a flame-dried Schlenk tube. The tube is evacuated and backfilled with nitrogen. 2-Bromoaniline (1.72 g, 10 mmol), 1-hexanol (1.23 g, 12 mmol), and toluene (20 mL) are then added. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give this compound.
Visualization of Synthetic Pathways
To visually compare the workflow of the three synthetic routes, the following diagrams were generated using the DOT language.
Caption: Comparative workflow of the three synthetic routes to this compound.
Conclusion and Economic Outlook
The economic analysis reveals a trade-off between reagent cost and process efficiency for the synthesis of this compound.
-
Williamson Ether Synthesis (Route 1) stands out as the most cost-effective option in terms of raw material expenditure. The starting materials and reagents are relatively inexpensive. However, this two-step process is longer and may require more extensive purification, potentially increasing labor and solvent costs on a larger scale.
-
Ullmann Condensation (Route 2) offers a good balance between cost and efficiency. While the copper catalyst and ligand add to the initial cost compared to the Williamson synthesis, the single-step procedure and high yield make it an attractive option.
-
Buchwald-Hartwig Amination (Route 3) represents the most modern and often most efficient method, providing the highest yield in the shortest reaction time. However, the high cost of the palladium catalyst and specialized phosphine ligand makes it the most expensive route on a lab scale. The cost-effectiveness of this route would likely improve at an industrial scale where catalyst loading can be optimized and recycling is feasible.
For academic research and small-scale synthesis where material cost is a primary concern, the Williamson ether synthesis is a viable and economical choice. For process development and larger-scale production where efficiency, yield, and shorter reaction times are critical, the Ullmann condensation presents a compelling compromise. The Buchwald-Hartwig amination , despite its higher initial cost, may be the preferred method for high-value applications or when substrate scope and functional group tolerance are paramount. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, and time constraints.
A Comparative Guide to the Synthesis of 2-(hexyloxy)aniline: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to 2-(hexyloxy)aniline, focusing on experimental data and environmental impact assessment.
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and functional materials, can be achieved through several established chemical pathways. This guide provides a comparative analysis of the most common synthetic methods, with a focus on their environmental impact, efficiency, and practicality. The information presented herein is intended to assist researchers in selecting the most suitable method based on their specific needs, considering both chemical yield and green chemistry principles.
Comparison of Synthesis Methods
Three primary methods for the synthesis of this compound are the Williamson ether synthesis, Ullmann condensation, and a direct nucleophilic aromatic substitution (SNAr) approach. Each route presents distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall environmental footprint.
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Ullmann Condensation | Method 3: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 2-Nitrophenol, Hexyl bromide | 2-Chloroaniline, 1-Hexanol | 2-Nitroaniline, Hexyl bromide |
| Key Reagents/Catalysts | K₂CO₃, Pd/C (for reduction) | CuI, L-proline, K₂CO₃ | Strong base (e.g., NaH), Reducing agent (e.g., SnCl₂/HCl) |
| Solvent(s) | Acetone, Ethanol | DMSO | DMF, Ethanol |
| Reaction Temperature | Reflux (Acetone), RT (Reduction) | 90°C | Elevated temperatures, then 70°C for reduction |
| Reaction Time | 24 hours (etherification) + reduction time | 12 hours | Not specified + 3 hours (reduction) |
| Reported Yield | High (for etherification and reduction steps) | 85% | Not specified |
| Atom Economy (Theoretical) | Moderate | Good | Moderate |
| Key Byproducts | KBr, H₂O, (reduction byproducts) | KCl, H₂O, (byproducts from ligand) | NaBr, H₂, (reduction byproducts) |
| Environmental Considerations | Two-step process, use of flammable solvents, palladium catalyst. | Use of copper catalyst (potential for metal contamination), high-boiling point solvent (DMSO). | Use of strong, hazardous base (NaH), tin-based reducing agent (environmental concerns). |
Note: The quantitative data presented is based on representative procedures found in the literature. Actual yields and reaction conditions may vary.
Detailed Experimental Protocols
Method 1: Williamson Ether Synthesis followed by Nitro Group Reduction
This two-step synthesis is a widely used method for preparing alkoxy anilines.[1]
Step 1: Synthesis of 1-(hexyloxy)-2-nitrobenzene
A mixture of 2-nitrophenol, hexyl bromide, and potassium carbonate in acetone is heated at reflux for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with aqueous sodium hydroxide and water, dried, and concentrated to yield 1-(hexyloxy)-2-nitrobenzene.
Step 2: Reduction of 1-(hexyloxy)-2-nitrobenzene to this compound
The nitro compound is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is then filtered off, and the solvent is removed under reduced pressure to give this compound.
Method 2: Ullmann Condensation
This method provides a direct route to the C-O bond formation, catalyzed by a copper salt.
To a mixture of 2-chloroaniline, 1-hexanol, and potassium carbonate in dimethyl sulfoxide (DMSO), copper(I) iodide and L-proline are added. The reaction mixture is heated at 90°C for 12 hours. After cooling, water is added, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound with a reported yield of 85%.
Method 3: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction
This approach utilizes an activated aromatic system to facilitate the etherification.[1]
Step 1: Synthesis of N-(1-(hexyloxy)-2-nitrophenyl)acetamide
2-Nitroaniline is reacted with hexyl bromide in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF) at an elevated temperature.
Step 2: Reduction of the Nitro Group
The resulting nitro ether is then reduced to the corresponding aniline. A common method involves the use of tin(II) chloride in hydrochloric acid and ethanol at 70°C for 3 hours. After the reaction, the mixture is neutralized, and the product is extracted.
Visualizing the Synthesis Workflows
To better illustrate the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.
Concluding Remarks
The choice of synthesis method for this compound has significant implications for both the efficiency of the process and its environmental impact. The Williamson ether synthesis, while a two-step process, often provides high yields and utilizes relatively common reagents. The Ullmann condensation offers a more direct route, but the use of a copper catalyst necessitates careful purification to avoid metal contamination in the final product. The SNAr approach is also viable, but the use of hazardous reagents such as sodium hydride and tin-based reducing agents raises significant environmental and safety concerns.
For researchers prioritizing a "greener" synthesis, a thorough evaluation of each method's atom economy, E-factor, and the hazards associated with the reagents and solvents is recommended. Future research may focus on developing catalytic systems that operate under milder conditions, utilize more benign solvents, and minimize waste generation for all synthetic routes to this compound and related compounds.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Hexyloxy)aniline
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(Hexyloxy)aniline (CAS No. 52464-50-3), ensuring the safety of personnel and compliance with regulations.
Hazard Profile and Safety Considerations
Based on data for the closely related compound 4-(Hexyloxy)aniline, this compound should be handled as a hazardous substance. The primary hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Aromatic amines as a class are known for their potential to cause systemic toxicity.
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use of a certified fume hood to avoid inhalation of vapors.
Quantitative Hazard Data for 4-(Hexyloxy)aniline
The following table summarizes the known hazard classifications for the isomer 4-(Hexyloxy)aniline, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | Category |
| Acute Toxicity, Oral | Harmful |
| Acute Toxicity, Dermal | Harmful |
| Acute Toxicity, Inhalation | Harmful |
| Skin Corrosion/Irritation | Irritant |
| Serious Eye Damage/Eye Irritation | Irritant |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | Very Toxic |
| Hazardous to the Aquatic Environment, Chronic | Very Toxic with long lasting effects |
Data based on the Safety Data Sheet for 4-(Hexyloxy)aniline.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound" and include the primary hazard symbols (e.g., toxic, irritant, environmentally hazardous).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
2. Waste Collection and Storage:
-
Containers: Use only approved, chemically resistant containers for waste collection. Ensure containers are in good condition and have secure, leak-proof lids.
-
Storage: Store waste containers in a designated, well-ventilated, and secured hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
3. Spill Management:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Final Disposal:
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as general waste.
-
Institutional Procedures: Follow all institutional and local regulations for hazardous waste pickup and disposal. This typically involves completing a hazardous waste disposal form and scheduling a pickup with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
